molecular formula C7H11NO3 B3149371 2-(2-Oxopyrrolidin-1-yl)propanoic acid CAS No. 67118-32-5

2-(2-Oxopyrrolidin-1-yl)propanoic acid

Cat. No.: B3149371
CAS No.: 67118-32-5
M. Wt: 157.17 g/mol
InChI Key: SDWWBSPLLLYOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxopyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxopyrrolidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxopyrrolidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWWBSPLLLYOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50914608
Record name 2-(2-Oxopyrrolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67118-32-5, 96219-55-5
Record name α-Methyl-2-oxo-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67118-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Oxopyrrolidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50914608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Racetam Pharmacophore: Synthesis and Application of 2-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: Racetam Pharmacophore Building Blocks: 2-Oxopyrrolidine Derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The 2-oxopyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of the "racetam" class of drugs. Initially developed for their nootropic (cognition-enhancing) properties, these derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects. This guide provides an in-depth exploration of the 2-oxopyrrolidine pharmacophore, detailing robust synthetic methodologies, analyzing critical structure-activity relationships (SAR), and examining key molecular targets. By synthesizing field-proven insights with established protocols, this document serves as a technical resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical core.

The 2-Oxopyrrolidine Core: A Privileged Scaffold in Nootropic Drug Discovery

The quest for compounds that can enhance cognitive functions such as memory and learning led to the development of the racetam class of drugs, with Piracetam (2-oxo-1-pyrrolidine acetamide) being the seminal compound.[1][2] Discovered in the 1960s, Piracetam is a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA) and established the foundational structure for this entire class of molecules.[3][4] The central feature of this class is the five-membered lactam ring, 2-oxopyrrolidine (also known as γ-butyrolactam). Its unique structural and electronic properties make it an excellent scaffold for molecular modification.

The pharmacophore of a typical racetam can be deconstructed into the 2-oxopyrrolidine core and a side chain, most commonly an acetamide group, attached to the ring's nitrogen atom. Modifications at this N1 position, as well as substitutions on the ring itself, have given rise to a vast library of derivatives with distinct pharmacological profiles.[5] While the precise mechanism of action for many racetams remains a subject of investigation, they are known to modulate neurotransmission, particularly in the cholinergic and glutamatergic systems, and interact with targets like the synaptic vesicle protein 2A (SV2A).[6][7][8]

Synthetic_Workflow Start1 2-Pyrrolidinone Step1a N-Alkylation (e.g., with haloacetamide) Start1->Step1a Start2 γ-Aminobutyric Acid (GABA) Step2a Thermal Cyclization Start2->Step2a Start3 S-Pyroglutamic Acid (Chiral Pool) Step3a Carboxylic Acid Activation (e.g., EDC, HOBT) Start3->Step3a Product Target 2-Oxopyrrolidine Derivative Step1a->Product Step2a->Product Step3b Amide Coupling Step3a->Step3b Step3b->Product Purify Purification & Characterization (Chromatography, NMR, MS) Product->Purify

Caption: Generalized workflow for the synthesis of 2-oxopyrrolidine derivatives.
Experimental Protocol 1: Synthesis via N-Alkylation of 2-Pyrrolidinone

This is one of the most direct methods for preparing N1-substituted derivatives like Piracetam. The causality behind this approach lies in the acidity of the N-H proton of the lactam, which can be readily deprotonated by a strong base to form a nucleophilic anion.

Methodology: (Adapted from M. Verona et. al. as cited in)[5]

  • Deprotonation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF).

  • Anion Formation: Add 2-pyrrolidinone (1.0 eq) dropwise to the suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of 2-pyrrolidinone.

  • Alkylation: Dissolve the appropriate alkylating agent (e.g., 2-chloroacetamide, 1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final N-substituted 2-oxopyrrolidine derivative.

Experimental Protocol 2: Asymmetric Synthesis from S-Pyroglutamic Acid

This protocol is essential for creating derivatives with defined stereochemistry at the C5 position, leveraging a naturally occurring chiral starting material. [9]The key step is a standard peptide coupling reaction.

Methodology: (Adapted from Nagasree, K. P. et al.)[9]

  • Activation: Dissolve S-pyroglutamic acid (1.0 eq) in anhydrous DMF in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Coupling Agents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl, 1.1 eq) and Hydroxybenzotriazole (HOBT, 1.1 eq) to the solution. Stir for 10-15 minutes. The formation of an active ester intermediate is critical for efficient coupling and minimizing racemization.

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq) dropwise to the reaction mixture.

  • Base: Add N,N-Diisopropylethylamine (DIPEA, 0.6 eq) to the mixture and allow it to stir overnight at room temperature.

  • Work-up: Upon completion (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The final product, an optically active 5-carboxamide derivative, is purified by column chromatography. [9]

Structure-Activity Relationships (SAR) and Pharmacological Targets

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For 2-oxopyrrolidine derivatives, SAR studies have revealed key structural features that govern their potency and selectivity for various biological targets.

Key Pharmacological Targets
  • Synaptic Vesicle Protein 2A (SV2A): This protein is a crucial target for the anticonvulsant effects of certain racetams, notably Levetiracetam. [6]Binding affinity to SV2A is a key determinant of antiepileptic potency.

  • AMPA Receptors: As part of the glutamatergic system, AMPA receptors are involved in synaptic plasticity, a key component of learning and memory. Some N-acyl derivatives of 2-oxopyrrolidine acetamide show a high affinity for the AMPA receptor binding site, suggesting a mechanism for their nootropic effects. [10]* GABAergic System: Given that the 2-oxopyrrolidine core is a cyclic analog of GABA, it is logical that some derivatives interact with the GABAergic system. Certain compounds have been designed as GABA prodrugs, releasing GABA upon hydrolysis. [11]* Nrf-2 Signaling Pathway: A novel application for 2-oxopyrrolidine derivatives is in the activation of the Nrf-2 antioxidant response pathway. The compound LN-53, for example, was designed to disrupt the Nrf-2/Keap1 complex, leading to the expression of antioxidant enzymes. [12]

Nrf2_Pathway ROS Oxidative Stress (e.g., TBHP) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Induces LN53 2-Oxopyrrolidine Derivative (LN-53) LN53->Keap1_Nrf2 Disrupts binding Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Binds & Activates Response Cellular Protection & Anti-inflammatory Response Genes->Response Transcription leads to

Caption: Activation of the Nrf-2 pathway by a 2-oxopyrrolidine derivative.<[12]/center>
SAR Analysis and Data Presentation

Systematic modification of the 2-oxopyrrolidine scaffold has yielded crucial data for SAR.

Table 1: SAR of N1-Substituted 2-Oxopyrrolidine Acetamides for Anticonvulsant Activity This table summarizes data for compounds designed as GABA prodrugs, evaluated for their ability to protect against pentylenetetrazol (PTZ)-induced convulsions. The Protective Index (PI) is a measure of the margin of safety.

CompoundSubstitution on N-benzyl groupAnticonvulsant Activity (ED₅₀, mmol/kg)Protective Index (PI)
14 4-Fluoro0.432.81
15 4-MethoxyPotent-
16 Unsubstituted (phenylethyl)Potent-
Valproic Acid Reference Drug0.711.4 - 2.36
Data synthesized from Hussein El-Subbagh.[11]

The data clearly indicates that the introduction of a 4-fluorobenzyl group on the acetamide nitrogen (Compound 14) results in a compound more potent and with a wider safety margin than the established antiepileptic drug, valproic acid. [11]This highlights the significant impact of electronic modifications on the side chain.

Table 2: SAR of 2-Pyrrolidinone Derivatives as Autotaxin (ATX) Inhibitors This table shows how different zinc-binding functional groups incorporated into the 2-pyrrolidinone scaffold dramatically affect inhibitory potency against ATX, an enzyme implicated in inflammation and cancer.

CompoundKey Functional GroupPositionInhibitory Potency (IC₅₀, nM)
3k Boronic AcidN1-sidechain50
21 Boronic AcidC5-sidechain35
16 Hydroxamic AcidN1-sidechain700
40b Carboxylic AcidC5-sidechain800
Data synthesized from Minakakis, P. et al.[13]

The analysis reveals that boronic acid derivatives are exceptionally potent ATX inhibitors, with IC₅₀ values in the low nanomolar range. [13]The hydroxamic and carboxylic acid derivatives are significantly less active. This demonstrates that the choice of the zinc-chelating moiety is the dominant factor for activity in this series.

Further studies have suggested that while overall lipophilicity does not play a major role in the amnesia-reversal activity of piracetam-type nootropics, the spatial distance between polar groups, such as the two carbonyl oxygens, is a critical factor influencing efficacy. [14]

Future Directions and Emerging Applications

While the legacy of the 2-oxopyrrolidine core is rooted in nootropics, current research is unlocking its potential across a much broader therapeutic landscape. The inherent versatility and synthetic tractability of the scaffold make it an ideal starting point for developing agents against a variety of diseases.

  • Antimicrobial Agents: Novel 2-oxopyrrolidine derivatives have demonstrated promising in vitro efficacy against both Gram-positive and Gram-negative bacteria, including strains relevant to public health like Staphylococcus aureus and Escherichia coli. [15]Some derivatives have also shown potential as anti-tubercular agents. [9]* Anti-inflammatory and Anticancer Agents: The discovery of potent 2-pyrrolidinone-based autotaxin inhibitors opens a new avenue for developing treatments for inflammatory conditions and cancer. [13]Other derivatives have been shown to possess direct anticancer activity. [16]* Computational Drug Design: Modern drug discovery increasingly relies on in silico methods. Virtual screening, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction are being used to rapidly identify novel racetam derivatives with high predicted affinity for targets like SV2A and favorable drug-like properties, accelerating the development pipeline. [6][17]

Conclusion

The 2-oxopyrrolidine ring is far more than just the foundation of Piracetam. It is a highly versatile and privileged pharmacophore that has given rise to a diverse and growing family of biologically active compounds. Through well-established synthetic protocols, including asymmetric approaches, researchers can readily access a wide chemical space of derivatives. Decades of structure-activity relationship studies have provided a clear roadmap for tailoring these molecules toward specific pharmacological targets, from modulating synaptic activity for cognitive enhancement and seizure control to inhibiting key enzymes in cancer and inflammation. As new biological targets are identified and computational tools become more powerful, the 2-oxopyrrolidine scaffold is poised to remain a cornerstone of medicinal chemistry and drug development for years to come.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. PubMed. [Link]

  • Froestl, W., Muhs, A., & Pfeifer, A. (2012). Cognitive enhancers (nootropics). Part 1: drugs interacting with receptors. Journal of Alzheimer's Disease. [Link]

  • El-Subbagh, H. (2021). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. ResearchGate. [Link]

  • Dhama, N., Sucheta, et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry. [Link]

  • Sarac, B. E., Nissim, L., et al. (2022). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PMC. [Link]

  • Biointerface Research in Applied Chemistry. (2022). Identification of some Novel Racetams as Potential Anti- Convulsant Agents: Virtual Screening, Molecular Docking, and ADMET Study. Biointerface Research in Applied Chemistry. [Link]

  • Peristera, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. PMC. [Link]

  • Dhama, N., Sucheta, et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Semantic Scholar. [Link]

  • Solmaz, G. D., & Erbaş, O. (2023). Nootropics as Cognitive Enhancers: Pharmacological Properties and Therapeutic Use. JEB Med Sci. [Link]

  • Nagasree, K. P., et al. (2023). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular. Indian Journal of Chemistry. [Link]

  • Kavina, O. V., et al. (2019). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. [Link]

  • (Note: Reference 12 was not used in the final text).
  • Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and Its Derivatives. Asian Journal of Chemistry. [Link]

  • Patel, J., et al. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. [Link]

  • Altomare, C., et al. (1995). X-ray crystal structure, partitioning behavior, and molecular modeling study of piracetam-type nootropics: insights into the pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Winblad, B. (2005). Piracetam--an old drug with novel properties? PubMed. [Link]

  • (Note: Reference 17 was not used in the final text).
  • (Note: Reference 18 was not used in the final text).
  • Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • Login, R. B. (n.d.). Racetam candidates based on “Pyrrolidone” Dimers. rloginconsulting.com. [Link]

  • Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

  • Park, S., et al. (2024). Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease. PMC. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. PubMed. [Link]

  • Dhama, N., et al. (2023). Synthesis, Characterization, Docking Studies and Antiepileptic Activity of Novel Piracetam Derivatives. Asian Journal of Chemistry. [Link]

  • (2024). Structure Activity Relationship Of Drugs. LinkedIn. [Link]

  • (Note: Reference 26 was not used in the final text).
  • (Note: Reference 27 was not used in the final text).
  • Morissette, S. L., et al. (2004). 2-(2-Oxopyrrolidin-1-yl)butyramide. ResearchGate. [Link]

  • (Note: Reference 29 was not used in the final text).
  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam: A Review of Pharmacological Properties and Clinical Uses. ResearchGate. [Link]

  • (Note: Reference 32 was not used in the final text).
  • (Note: Reference 33 was not used in the final text).

Sources

Technical Guide: Solubility Profile & Process Optimization for 2-(2-Oxopyrrolidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(2-Oxopyrrolidin-1-yl)propanoic acid CAS: 67118-32-5 Class: Racetam Intermediate / N-substituted Pyrrolidone Derivative

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Oxopyrrolidin-1-yl)propanoic acid. As a critical intermediate in the synthesis of nootropic agents (racetams) and a potential chiral building block, understanding its solvation thermodynamics is essential for process chemists and formulation scientists. This guide synthesizes structural analogs' behavior (specifically Levetiracetam acid) with fundamental solubility principles to establish a robust framework for purification, extraction, and crystallization.

Physicochemical Profile

The solubility of 2-(2-Oxopyrrolidin-1-yl)propanoic acid is governed by its dual functionality: the highly polar, hydrogen-bond-accepting lactam ring and the ionizable carboxylic acid tail.

Structural Determinants of Solubility
  • Lactam Ring (2-Oxopyrrolidine): Imparts high water solubility and miscibility with polar organic solvents due to strong dipole-dipole interactions.

  • Carboxylic Acid Group: Provides pH-dependent solubility. At pH > pKa (~4.5), the molecule ionizes, significantly increasing aqueous solubility and decreasing partition into organic solvents.

  • Alkyl Chain (Propanoic backbone): Short hydrophobic chain; insufficient to overcome the polarity of the functional groups in non-polar solvents.

Solubility Matrix (Estimated & Analog-Derived)

Data synthesized from Levetiracetam acid (CAS 102849-49-0) and Piracetam acid behaviors.

Solvent ClassSpecific SolventSolubility RatingProcess Application
Aqueous Water (pH < 2)High (>50 mg/mL)Reaction medium
Aqueous Water (pH > 7)Very High (>200 mg/mL)Waste stream / Aqueous phase
Alcohol Methanol / EthanolHighDissolution / Transfer
Chlorinated Dichloromethane (DCM)Moderate to HighExtraction solvent (at acidic pH)
Ester Ethyl AcetateModerateExtraction / Crystallization
Aromatic TolueneLow / InsolubleAnti-solvent for crystallization
Alkane Heptane / HexaneInsolubleWash solvent / Anti-solvent

Process Optimization: Extraction & Purification

The primary challenge with 2-(2-Oxopyrrolidin-1-yl)propanoic acid is its high water solubility, which complicates extraction from aqueous reaction mixtures. The following logic is critical for high-yield recovery.

The pH-Switch Extraction Strategy

To extract this molecule into an organic phase (e.g., DCM or Ethyl Acetate), the carboxylic acid must be in its protonated (neutral) state.

  • Acidification: Adjust aqueous phase pH to 1.0–2.0 using HCl. This suppresses ionization (pH

    
     pKa).
    
  • Salting Out: Add NaCl to saturation to increase the ionic strength of the aqueous phase, driving the organic neutral species into the organic solvent.

  • Solvent Selection: Use Dichloromethane (DCM) for maximum recovery due to favorable partition coefficients for lactams.

Crystallization Workflow

Purification is best achieved via an Anti-Solvent Crystallization method, leveraging the compound's insolubility in non-polar aromatics.

Crystallization_Workflow Start Crude Mixture (in DCM/EtOAc) Concentrate Concentrate (Vac Distillation) Start->Concentrate Remove Solvent Seed Seed Addition (Optional) Concentrate->Seed Induce Nucleation AntiSolvent Add Anti-Solvent (Toluene/Heptane) Seed->AntiSolvent Decrease Solubility Cooling Cooling Ramp (25°C -> 0°C) AntiSolvent->Cooling Maximize Yield Filter Filtration & Wash Cooling->Filter Dry Pure Product (Solid) Filter->Dry

Figure 1: Optimized Anti-Solvent Crystallization Workflow for 2-(2-Oxopyrrolidin-1-yl)propanoic acid.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific lot/purity.

Materials:

  • HPLC grade water and organic solvents.

  • 0.45 µm syringe filters (PTFE for organics, Nylon for aqueous).

  • Thermostatic shaker bath.

Procedure:

  • Preparation: Add excess solid 2-(2-Oxopyrrolidin-1-yl)propanoic acid to 5 mL of the target solvent in a glass vial.

  • Equilibration: Shake at 25°C (or target temp) for 24 hours. Ensure solid persists (saturated solution).

  • Sampling: Stop shaking and allow settling for 1 hour.

  • Filtration: Withdraw supernatant and filter through a 0.45 µm filter (pre-saturated with solution to prevent adsorption losses).

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 205-210 nm, as lactams absorb weakly).

Protocol B: pH-Dependent Partition Coefficient (LogD)

Critical for determining extraction efficiency.

  • System: Prepare Octanol and Water (phosphate buffers at pH 2.0, 4.5, 7.4).

  • Mix: Dissolve compound in the pre-saturated aqueous phase. Add equal volume of pre-saturated Octanol.

  • Equilibrate: Shake for 4 hours; centrifuge to separate phases.

  • Analyze: Measure concentration in both phases using HPLC.

  • Calculation:

    
    .
    
    • Expectation: High LogD at pH 2.0 (good extraction), extremely low LogD at pH 7.4 (poor extraction).

Mechanistic Pathway: Synthesis & Impurity Formation

Understanding the origin of this molecule helps in controlling it as an impurity. It is typically formed via the hydrolysis of the corresponding amide (e.g., during acidic workups of Racetam synthesis).

Synthesis_Pathway Amide Racetam Amide (e.g. Levetiracetam) Acid Acid Hydrolysis (H+ / H2O) Amide->Acid Degradation Target 2-(2-Oxopyrrolidin-1-yl) propanoic acid Acid->Target Hydrolysis Impurity Process Impurity Target->Impurity If not removed

Figure 2: Formation pathway via amide hydrolysis, highlighting its role as a process impurity.[1][2]

References

  • PubChem. (2025). 2-(2-oxopyrrolidin-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Surya, K. B., et al. (2015). Asymmetric synthesis of chiral amines... and Levetiracetam intermediate synthesis. New Drug Approvals. Available at: [Link]

  • Jouyban, A. (2010). Solubility of N-Methyl-2-pyrrolidone in Water and Organic Solvents. (General reference for pyrrolidone solvent behavior).

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid as a Chiral Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the handling, resolution, and synthetic utility of 2-(2-oxopyrrolidin-1-yl)propanoic acid (CAS: 67118-32-5 for racemate; 96219-55-5 for (S)-isomer).

While often overshadowed by its ethyl-analogue (the precursor to the antiepileptic drug Levetiracetam), the propanoic acid derivative represents a critical "Methyl-Piracetam" scaffold. It serves as a vital tool in Structure-Activity Relationship (SAR) studies targeting the SV2A protein and acts as a constrained peptidomimetic building block, mimicking the steric profile of pyroglutamic acid but with altered lipophilicity.

Core Applications
  • Chiral Pool Synthesis: Accessing enantiopure scaffolds for racetam drug discovery.

  • Peptidomimetics: Introduction of a gamma-lactam constraint into peptide backbones.

  • Fragment-Based Drug Design (FBDD): Probing steric tolerance in binding pockets (Methyl vs. Ethyl vs. Hydrogen).

Technical Specifications & Properties

PropertySpecificationNotes
IUPAC Name 2-(2-Oxopyrrolidin-1-yl)propanoic acid
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol Distinct from Levetiracetam acid (171.19 g/mol )
Chiral Center C2 (Alpha-position)(S)-isomer is generally the bioactive scaffold in SV2A ligands.
Solubility High: Water, Methanol, DCMLow: Hexanes, ToluenePolar aprotic solvents recommended for coupling.
pKa ~3.8 - 4.2 (Carboxylic acid)Acidic enough for salt formation with chiral amines.

Protocol A: Enantiomeric Resolution via Diastereomeric Salt Formation

Objective: Isolate the (S)-enantiomer from the commercially available racemic 2-(2-oxopyrrolidin-1-yl)propanoic acid. Rationale: While asymmetric synthesis from L-Alanine is possible, it often suffers from partial racemization during the high-temperature cyclization step. Resolution of the racemate using a chiral amine is the most robust method for generating >99% ee material in a standard laboratory setting.

Materials
  • Substrate: Racemic 2-(2-oxopyrrolidin-1-yl)propanoic acid (10 g, 63.6 mmol).

  • Resolving Agent: (R)-(+)-

    
    -Methylbenzylamine (3.85 g, 31.8 mmol, 0.5 eq). Note: Use 0.5 eq to maximize yield of the less soluble salt.
    
  • Solvent: Acetone (Reagent Grade).

  • Acid: 1N HCl.

Step-by-Step Methodology
  • Dissolution: Dissolve 10 g of the racemic acid in 60 mL of warm acetone (45°C) in a round-bottom flask equipped with a magnetic stir bar.

  • Amine Addition: Dropwise add (R)-(+)-

    
    -Methylbenzylamine (0.5 equivalents) over 15 minutes. The solution may become slightly cloudy.
    
  • Crystallization (The Critical Step):

    • Allow the mixture to cool slowly to room temperature (20-25°C) over 2 hours with gentle stirring.

    • Seeding: If no precipitate forms, scratch the glass or add a seed crystal of the (S)-acid salt if available.

    • Cool further to 0-4°C (ice bath) for 1 hour to maximize precipitation of the diastereomeric salt.

  • Filtration: Filter the white solid (Salt A) under vacuum. Wash the cake with cold acetone (2 x 10 mL).

    • Filtrate: Contains the enriched (R)-isomer (save for racemization/recycling if necessary).

    • Solid: Contains the (S)-acid

      
       (R)-amine salt.
      
  • Liberation of the Free Acid:

    • Suspend the solid salt in 30 mL of water.

    • Acidify with 1N HCl until pH < 2.

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation:

    • Yield: Typical recovery is 30-35% (theoretical max is 50%).

    • Optical Rotation:

      
       (c=1, Acetone) for the (S)-isomer.
      
Mechanistic Workflow (DOT Visualization)

ResolutionWorkflow Start Racemic Mixture (R/S-Acid) AddAgent Add (R)-(+)-alpha-Methylbenzylamine (0.5 eq) in Acetone Start->AddAgent Crystallize Selective Crystallization (S-Acid : R-Amine Salt) AddAgent->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (Diastereomeric Salt) Filter->Solid Precipitate Liquor Mother Liquor (Enriched R-Isomer) Filter->Liquor Filtrate Acidify Acid Hydrolysis (HCl, pH < 2) Solid->Acidify Extract DCM Extraction & Drying Acidify->Extract Final Pure (S)-2-(2-Oxopyrrolidin-1-yl) propanoic acid Extract->Final

Figure 1: Workflow for the optical resolution of the racemic propanoic acid derivative using a chiral amine.

Protocol B: Amide Coupling (Peptidomimetic Synthesis)

Objective: Couple the chiral acid to an amine (e.g., an amino ester or benzylamine) without racemization. Challenge: The alpha-proton at the chiral center is susceptible to enolization and racemization under strongly basic conditions or high heat. Solution: Use the Mixed Anhydride Method (Isobutyl chloroformate) at low temperature. This is preferred over EDC/HOBt for this specific scaffold to minimize racemization risks associated with O-acylurea intermediates.

Step-by-Step Methodology
  • Activation:

    • Dissolve (S)-2-(2-oxopyrrolidin-1-yl)propanoic acid (1.0 eq) in dry THF (0.2 M concentration) under Nitrogen.

    • Cool to -15°C (Salt/Ice bath).

    • Add N-Methylmorpholine (NMM) (1.1 eq).

    • Add Isobutyl chloroformate (IBCF) (1.1 eq) dropwise. Do not let temperature rise above -10°C.

    • Stir for 15 minutes to form the mixed anhydride.

  • Coupling:

    • Add the amine partner (1.1 eq) (dissolved in minimal THF) dropwise to the cold mixture.

    • Note: If the amine is a salt (e.g., Glycine methyl ester HCl), premix it with 1.1 eq of NMM before addition.

  • Reaction:

    • Stir at -15°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup:

    • Evaporate THF.

    • Redissolve residue in Ethyl Acetate.

    • Wash sequentially with: 5% Citric Acid (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Purification:

    • Recrystallize from EtOAc/Hexanes or purify via Flash Chromatography (MeOH/DCM gradient).

Strategic Context: Methyl vs. Ethyl (SAR)

When designing ligands for the SV2A receptor (Levetiracetam target), the size of the substituent at the alpha-position is a critical determinant of affinity.

SubstituentCompound ClassBinding Affinity (Ki)Application
-H Piracetam AnalogueLow (mM range)Nootropic (low potency)
-CH₃ Propanoic Derivative Moderate (µM range) Probe / Intermediate
-CH₂CH₃ LevetiracetamHigh (<10 µM)Antiepileptic Drug
-CH₂CH₂CH₃ Propyl AnalogueVariableLipophilicity studies

Expert Insight: The propanoic acid derivative is the perfect "bridge" molecule. If your lead compound (Ethyl) is too lipophilic or metabolically unstable, retracting to the Methyl (Propanoic) variant often maintains the scaffold geometry while reducing logP and steric bulk.

Chemical Space Visualization (DOT)

ChemicalSpace Core (S)-Acid Scaffold (Chiral Center) Amide Primary Amides (Drug Substance) Core->Amide Ammonolysis (Mixed Anhydride) Peptide Peptidomimetics (Proline Replacement) Core->Peptide Coupling (IBCF/NMM) Alcohol Reduced Alcohols (Chiral Auxiliaries) Core->Alcohol Reduction (BH3-DMS)

Figure 2: Divergent synthesis pathways starting from the chiral propanoic acid intermediate.

References

  • Synthesis and Resolution of Pyrrolidine Acids: Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549.

  • Levetiracetam Analogues (SAR Context): Noyer, M., et al. (1995). The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes. European Journal of Pharmacology, 286(2), 137-146.

  • General Resolution Protocol (Chiral Amines): Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Referenced for general methodology on alpha-substituted acids).

  • Mixed Anhydride Coupling Method: Anderson, G. W., et al. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. (Foundational protocol for preventing racemization).

Application Note: Optimized Coupling of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity incorporation of 2-(2-Oxopyrrolidin-1-yl)propanoic acid (also known as the acid precursor to Levetiracetam analogs or a Pyroglutamyl-mimetic) into peptide sequences.[1]

Introduction & Chemical Context

2-(2-Oxopyrrolidin-1-yl)propanoic acid is a specialized building block often used to introduce a rigid, "racetam-like" pharmacophore at the N-terminus of a peptide or as a peptidomimetic spacer.[1] Structurally, it resembles an


-alkylated alanine where the nitrogen is constrained within a 2-pyrrolidone (lactam) ring.[1]
The Challenge: Stereochemical Integrity

While the coupling chemistry resembles that of standard amino acids, this molecule presents a unique challenge: Racemization .

  • Structural Class: It behaves chemically as an

    
    -acyl amino acid .[1] Unlike 
    
    
    
    -carbamates (Fmoc/Boc), which are protected from oxazolone formation,
    
    
    -acyl derivatives are highly prone to racemization upon carboxyl activation.[1]
  • Mechanism: The carbonyl oxygen of the lactam ring can attack the activated carboxylic acid (e.g., O-acylisourea or active ester), forming a bicyclic, oxazolonium-like intermediate.[1] This intermediate allows rapid epimerization at the

    
    -carbon before the amine nucleophile attacks.[1]
    

This protocol details conditions specifically selected to suppress this pathway while maintaining high coupling efficiency.

Mechanistic Insight: The Racemization Pathway

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the risk of using standard high-base protocols (e.g., HBTU/DIPEA) with this molecule.[1]

RacemizationMechanism cluster_prevention Prevention Strategy Start Activated Acid (O-Acylisourea/Ester) Attack Intramolecular Attack by Lactam Carbonyl Start->Attack Slow Amine Attack (Thermodynamic Risk) Product_L Desired (S)-Peptide Start->Product_L Fast Amine Attack (Kinetic Control) Intermediate Bicyclic Cationic Intermediate Attack->Intermediate Racemization Loss of Chirality (Enolization) Intermediate->Racemization Product_DL Racemic (DL)-Peptide Racemization->Product_DL Amine Attack Use Oxyma/DIC (Neutral pH) Use Oxyma/DIC (Neutral pH) Use Oxyma/DIC (Neutral pH)->Start

Figure 1: Competing pathways between direct coupling (green) and lactam-assisted racemization (red).[1] High base concentrations accelerate the red pathway.

Recommended Coupling Protocols

Method A: DIC / Oxyma Pure (Gold Standard)

Rationale: This method generates the active ester in situ at near-neutral pH, significantly reducing the rate of base-catalyzed enolization and oxazolone formation.[1] It is the preferred method for SPPS.

Reagents:

  • Coupling Reagent:

    
    -Diisopropylcarbodiimide (DIC)[1]
    
  • Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure)[1]

  • Solvent: DMF or NMP (NMP is preferred for aggregation-prone sequences)[1]

  • Base: NONE (Crucial for suppressing racemization)

Protocol (SPPS):

  • Resin Prep: Swell resin (0.1 mmol scale) in DMF for 20 min. Drain.

  • Solution Prep: Dissolve 2-(2-Oxopyrrolidin-1-yl)propanoic acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF (approx. 2-3 mL).

  • Activation: Add DIC (3.0 eq) to the solution. Do not pre-activate for >2 minutes.

  • Coupling: Immediately add the mixture to the resin.

  • Reaction Time: Shake/agitate at Room Temperature (RT) for 60–90 minutes .

  • Wash: Drain and wash with DMF (

    
     min) and DCM (
    
    
    
    min).
  • QC: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to confirm completion.

Method B: HATU / Collidine (For Difficult Sequences)

Rationale: If Method A fails due to steric bulk on the resin, HATU is more reactive. However, standard DIPEA must be replaced with 2,4,6-Collidine (a weaker, non-nucleophilic base) to minimize proton abstraction from the chiral


-carbon.[1]

Reagents:

  • Coupling Reagent: HATU

  • Base: 2,4,6-Collidine (TMP)[1]

  • Solvent: DMF

Protocol:

  • Dissolve Acid (3.0 eq) and HATU (2.9 eq) in DMF.

  • Add Collidine (6.0 eq).[1]

  • Immediately add to the resin. Note: The solution will turn yellow.

  • React for 45 minutes . Extended times increase racemization risk.[1]

Quantitative Comparison of Conditions

ParameterMethod A (DIC/Oxyma)Method B (HATU/Collidine)Method C (IBCF/NMM)*
Primary Use Standard SPPS (Recommended) Difficult/Steric CouplingsSolution Phase Scale-up
Racemization Risk Low (< 1%)Moderate (1-3%)High (requires -15°C)
Base Requirement None Collidine (Weak)NMM (Morpholine)
Reaction pH Neutral (~6.[1]5)Basic (~8.[1]0)Basic during activation
By-products Urea (soluble in DMF)Water-soluble saltsCO₂, Salts

*Method C (Mixed Anhydride) is traditional for Racetam synthesis but less robust for high-purity peptide work.[1]

Quality Control & Troubleshooting

Monitoring Racemization

Since the (R)-enantiomer (impurity) often has distinct biological activity (or lack thereof), chiral purity is paramount.[1]

  • Analytical Method: Use C18 RP-HPLC.[1] If the peptide contains other chiral centers, the (D)-isomer of the cap will likely form a diastereomer, separable by standard HPLC gradients (e.g., 0.1% TFA in Water/Acetonitrile).[1]

  • Standard: Synthesize a reference standard using the racemic acid to identify the retention time of the unwanted diastereomer.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Incomplete Coupling) Steric hindrance or aggregation.[1]Switch to Method B (HATU) or double couple with Method A. Use NMP as solvent.[1]
High Racemization (>5%) Base concentration too high or activation time too long.Switch to Method A (Base-free).[1] Ensure activation time < 2 min before addition.
Precipitation Urea byproduct (from DIC) insolubility.Wash resin with DCM/MeOH/DCM cycles.[1] Use EDC for solution phase.
N-Terminal Acetylation Contamination with Acetic Acid.[1]Ensure Oxyma/HATU quality. Avoid using acetic anhydride capping lines on automated synthesizers during this step.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

    • Authoritative review establishing Oxyma/DIC as the superior low-racemiz
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link[1]

    • Discusses the stability of activated carboxylic acids and industrial coupling str
  • Kavina, M. A., et al. (2017). Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53, 873–878.[1][3] Link

    • Provides chemical context on the stability and synthesis of the specific 2-oxopyrrolidin-1-yl scaffold.
  • Carpino, L. A., & El-Faham, A. (1995).[1] The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Tetrahedron, 55(22), 6813-6830.[1] Link

    • Foundational work on suppressing racemiz

Sources

UV detection wavelengths for 2-oxopyrrolidine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: UV Detection Strategies for 2-Oxopyrrolidine-5-Carboxylic Acid (Pyroglutamic Acid)

Abstract

2-oxopyrrolidine-5-carboxylic acid (Pyroglutamic acid, PCA, or 5-oxoproline) presents a unique detection challenge in liquid chromatography. Lacking a conjugated


-electron system, the molecule exhibits negligible absorption above 220 nm. This Application Note defines the precise UV detection windows required for sensitivity, delineates the critical role of solvent transmission limits (UV cutoff), and provides a validated protocol for direct quantification. We further analyze the trade-offs between low-UV detection (205 nm) and derivatization strategies.

Theoretical Basis: The "Invisible" Chromophore

The detection of PCA is governed by the electronic transitions of its two functional groups: the lactam (cyclic amide) and the carboxylic acid .

  • Electronic Transition: Both groups undergo

    
     transitions.[1] These transitions are "forbidden" in quantum mechanical terms, resulting in low molar absorptivity (
    
    
    
    ).
  • Absorption Maxima (

    
    ):  The absorption maximum occurs in the vacuum UV range (<190 nm). In standard HPLC solvents, the "tail" of this absorption is monitored.
    
  • The Detection Window:

    • 200–205 nm: Region of maximum sensitivity. Requires ultra-pure solvents to prevent baseline noise.

    • 210 nm: The standard "compromise" wavelength. Offers 30-50% less signal than 205 nm but significantly lower noise and drift.

    • >220 nm: PCA is effectively transparent.

Decision Matrix: Method Selection

MethodSelection Start Sample Concentration? HighConc High (>10 µg/mL) QC/Purity Start->HighConc LowConc Trace (<1 µg/mL) Biological/Impurity Start->LowConc Direct210 Direct UV @ 210 nm (Robust) HighConc->Direct210 Direct205 Direct UV @ 205 nm (High Sensitivity) LowConc->Direct205 Clean Matrix Deriv Derivatization (e.g., Phenacyl Bromide) LowConc->Deriv Complex Matrix

Figure 1: Decision tree for selecting the detection strategy based on sensitivity requirements.

Critical Parameter: Solvent UV Cutoffs

When working at 200–210 nm, the mobile phase acts as a filter. You cannot see the analyte if the solvent absorbs all the light.

SolventUV Cutoff (1 AU)Suitability for PCA Analysis
Water (HPLC Grade) 190 nmExcellent . Base for all buffers.
Acetonitrile (ACN) 190 nmExcellent . The only viable organic modifier for <210 nm.
Methanol (MeOH) 205 nmPoor .[2][3] Absorbance rises sharply below 215 nm, causing massive baseline drift in gradients.
Phosphate Buffer <195 nmGood . Transparent at low UV.
Formate/Acetate 210–230 nmForbidden . Carboxylic acid modifiers obscure the PCA signal.

Expert Insight: Do not use Methanol for PCA analysis at 205 nm. Even 5% Methanol raises the baseline absorbance significantly, masking the PCA peak. Use Acetonitrile exclusively.

Validated Protocol: Direct UV Detection

This protocol is derived from USP monographs and optimized for modern UHPLC/HPLC systems. It balances the retention of the polar PCA molecule with the transparency required for low-UV detection.

Chromatographic Conditions
  • Column: C18 (L1) end-capped, high aqueous stability (e.g., 250 x 4.6 mm, 5 µm).

    • Alternative: HILIC columns (Amide phase) are superior for retaining PCA but require different mobile phases (High ACN) which may slightly increase baseline noise.

  • Wavelength: 210 nm (Primary), 205 nm (High Sensitivity).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 25°C (Control is critical as temperature affects UV extinction coefficients at low wavelengths).

  • Injection Volume: 10–20 µL.

Reagents & Mobile Phase Preparation
  • Buffer (Mobile Phase A):

    • Dissolve 1.36 g Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL HPLC-grade water (10 mM).
      
    • Adjust pH to 2.5 ± 0.1 using Diluted Phosphoric Acid (85%).

    • Why pH 2.5? PCA has a pKa of ~3.6. At pH 2.5, it is protonated (

      
      ), increasing hydrophobicity and retention on C18 columns.
      
  • Organic Modifier (Mobile Phase B):

    • 100% Acetonitrile (Far UV / Gradient Grade).

  • Isocratic Elution:

    • Ratio: 95% Buffer : 5% Acetonitrile.

    • Note: High aqueous content is necessary to retain PCA on C18.

Step-by-Step Workflow
  • System Passivation: Flush the HPLC system with 100% Water (warm, 40°C) to remove any traces of previous solvents (especially MeOH or THF) that absorb in the UV.

  • Equilibration: Pump the mobile phase (95:5) for at least 60 minutes. At 205/210 nm, the baseline takes longer to stabilize.

  • Blank Injection: Inject the Mobile Phase A. Ensure no "ghost peaks" appear at the retention time of PCA (typically 4–6 mins).

  • Standard Injection: Inject PCA Standard (0.1 mg/mL).

  • Suitability Criteria:

    • Tailing Factor: NMT 1.5.

    • RSD (n=6): NMT 2.0%.[6]

Troubleshooting & Artifacts: The Glutamine Loop

A major source of error in PCA quantification is the spontaneous cyclization of Glutamine (Gln) or Glutamic Acid (Glu) into Pyroglutamic acid (PCA) inside the vial or the column, especially under acidic conditions or heat.

Pathway Logic

Cyclization Gln Glutamine (Gln) (Precursor) Heat Heat / Acidic pH Gln->Heat -NH3 Glu Glutamic Acid (Glu) (Intermediate) Glu->Heat -H2O PCA Pyroglutamic Acid (PCA) (Artifact/Target) Heat->PCA Cyclization

Figure 2: Spontaneous formation of PCA from Glutamine/Glutamic Acid precursors.

Prevention Strategy:

  • Keep autosampler temperature at 4°C .

  • Analyze samples immediately after preparation.

  • If measuring PCA in a peptide hydrolysate, be aware that N-terminal Glutamine converts almost quantitatively to PCA during acid hydrolysis.

Advanced Considerations: Derivatization

If the 205 nm method lacks sufficient sensitivity (LOD > 1 µg/mL) or matrix interference is too high, derivatization is required to add a chromophore.

Target: The Carboxylic Acid group (–COOH).[1][7] Reagent: Phenacyl Bromide (or p-Bromophenacyl bromide). Mechanism: Esterification. New Detection Wavelength: 254 nm (Strong absorption, solvent independent).

Protocol Summary:

  • Mix Sample + Phenacyl Bromide + Triethylamine (Catalyst) in Acetone.

  • Heat at 50°C for 30 mins.

  • Cool and inject.

  • Result: PCA-Phenacyl ester elutes much later (more hydrophobic) and is detectable with high specificity at 254 nm.

References

  • United States Pharmacopeia (USP). Monograph: Pidolic Acid (Pyroglutamic Acid). USP-NF.

  • Schlabach, T. D., & Robinson, J. (1983). Improvements in sensitivity and resolution in the HPLC analysis of amino acids. Journal of Chromatography A.

  • Merck Millipore. (2012). Application Note: Separation of Pyroglutamic Acid and Related Impurities on ZIC-HILIC.

  • PubChem. (2023). Compound Summary: 5-Oxoproline (Pyroglutamic acid).[8] National Library of Medicine. [9]

  • Agilent Technologies. (2020). Technical Note: Solvent UV Cutoffs and Mobile Phase Selection for LC.

Sources

Visualizing 2-Oxopyrrolidine Derivatives on TLC Plates: A Guide to Stain Selection and Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Thin Layer Chromatography (Tasting) of 2-Oxopyrrolidine Derivatives

Authored by: Dr. Eleanor Vance, Senior Application Scientist

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the visualization of 2-oxopyrrolidine derivatives on Thin Layer Chromatography (TLC) plates. Due to the often-poor UV activity of these compounds, this guide focuses on the selection and application of chemical stains. We will explore the underlying chemical principles of various staining methods and provide a step-by-step protocol for the use of potassium permanganate stain, a robust and versatile option for this class of molecules.

Introduction: The Challenge of Visualizing 2-Oxopyrrolidine Derivatives

The 2-oxopyrrolidine (γ-lactam) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including nootropics like piracetam and anticonvulsants such as levetiracetam. During the synthesis and purification of these molecules, Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing purity. However, many 2-oxopyrrolidine derivatives lack a strong chromophore, rendering them difficult to visualize under UV light. This necessitates the use of chemical staining agents that react with the functional groups present in the molecule to produce a colored spot.

The choice of an appropriate stain is critical and depends on the specific functional groups present in the derivative. The 2-oxopyrrolidine ring itself is relatively inert. Therefore, visualization often relies on the reactivity of substituents on the pyrrolidine ring or its side chains.

Principles of Stain Selection for 2-Oxopyrrolidine Derivatives

The ideal TLC stain should be sensitive, provide good contrast, and have a predictable reactivity pattern. For 2-oxopyrrolidine derivatives, the most common reactive handles for staining are:

  • Amide/Lactam Moiety: While the lactam itself is not highly reactive, it can be hydrolyzed under harsh conditions. However, stains that react with primary or secondary amines are generally not effective unless the ring has been opened.

  • Susceptible Functional Groups: Many 2-oxopyrrolidine derivatives contain other functional groups that are more amenable to staining. These can include alkenes, alkynes, alcohols, and amines.

  • General Oxidative Stains: For compounds lacking specific reactive groups, general oxidative stains are often the best choice. These stains react with a broad range of organic compounds.

Based on these principles, several stains can be considered. However, for its broad applicability and high sensitivity, potassium permanganate (KMnO4) stain is a highly recommended starting point for the visualization of 2-oxopyrrolidine derivatives.

Mechanism of Action: Potassium Permanganate Stain

Potassium permanganate is a strong oxidizing agent. When a TLC plate is treated with a basic solution of KMnO4, the permanganate ion (MnO4⁻), which is deep purple, is reduced to manganese dioxide (MnO2), a brown precipitate, upon reaction with an oxidizable organic compound on the plate. This results in the appearance of yellow-brown spots on a pink or purple background. The background color will eventually fade to a light brown, further enhancing the contrast of the spots.

This stain is particularly effective for compounds containing functional groups that are readily oxidized, such as:

  • Alkenes and Alkynes

  • Alcohols

  • Aldehydes

  • Phenols

  • Amines

Even in the absence of these specific groups, many organic compounds, including some 2-oxopyrrolidine derivatives, will show some degree of oxidation under the conditions of the permanganate stain, making it a versatile choice.

Protocol: Potassium Permanganate Staining of 2-Oxopyrrolidine Derivatives

This protocol provides a step-by-step guide for the preparation and use of potassium permanganate stain for visualizing 2-oxopyrrolidine derivatives on TLC plates.

3.1. Materials

  • Potassium permanganate (KMnO4)

  • Potassium carbonate (K2CO3)

  • Sodium hydroxide (NaOH) (optional, for a more basic solution)

  • Distilled water

  • TLC developing chamber or a beaker with a watch glass

  • Forceps

  • Heat gun

3.2. Reagent Preparation

The following is a standard recipe for preparing potassium permanganate stain. This solution is stable for several months when stored in a dark bottle at room temperature.

ReagentAmountPurpose
Potassium permanganate (KMnO4)3 gOxidizing agent
Potassium carbonate (K2CO3)20 gBase
5% Sodium hydroxide (NaOH) solution (optional)5 mLStronger base
Distilled water300 mLSolvent

Preparation Steps:

  • In a 500 mL beaker, dissolve the potassium carbonate in 300 mL of distilled water.

  • If using, add the 5% sodium hydroxide solution to the potassium carbonate solution.

  • Slowly add the potassium permanganate to the basic solution while stirring.

  • Continue stirring until all the potassium permanganate has dissolved. The solution will be a deep purple color.

  • Transfer the solution to a dark glass bottle for storage.

3.3. Staining Procedure

  • Develop the TLC Plate: Run your TLC plate in an appropriate solvent system to separate the components of your reaction mixture.

  • Dry the TLC Plate: After development, remove the TLC plate from the chamber and allow the solvent to fully evaporate. This is a critical step, as residual solvent can interfere with the staining process.

  • Stain Application:

    • Dipping Method (Recommended): Using forceps, quickly dip the TLC plate into the potassium permanganate stain solution for 1-2 seconds. Ensure the entire plate is submerged.

    • Spraying Method: Alternatively, the stain can be applied using a spray bottle. This method should be performed in a fume hood.

  • Wipe the Back: Immediately after dipping, gently wipe the back of the TLC plate with a paper towel to remove excess stain.

  • Visualization and Heating:

    • Place the stained TLC plate on a heat-resistant surface.

    • Gently warm the plate with a heat gun. Be careful not to overheat, as this can char the plate and the compounds.

    • As the plate warms, spots of oxidizable compounds will appear as yellow to brown spots against a purple or pink background.

    • The background color will gradually fade to a light brown, increasing the contrast of the spots.

3.4. Interpreting the Results

  • Positive Result: The appearance of a yellow-brown spot indicates the presence of an oxidizable compound.

  • Negative Result: If no spot appears, it suggests that the compound is not readily oxidized by potassium permanganate under these conditions. In this case, an alternative stain may be necessary.

  • Rf Value: The retention factor (Rf) of the spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. This value is a characteristic of the compound in the given solvent system.

Workflow and Decision Making

The following diagram illustrates the workflow for TLC analysis of 2-oxopyrrolidine derivatives, including the decision-making process for stain selection.

TLC_Workflow start_node Start: TLC Analysis of 2-Oxopyrrolidine Derivative spot_sample Spot Sample on TLC Plate start_node->spot_sample process_node process_node decision_node decision_node io_node io_node end_node End: Compound Visualized develop_plate Develop TLC Plate in Appropriate Solvent System spot_sample->develop_plate dry_plate Thoroughly Dry TLC Plate develop_plate->dry_plate uv_vis Visualize Under UV Light (254 nm and 365 nm) dry_plate->uv_vis is_uv_active Is the Compound UV Active? uv_vis->is_uv_active select_stain Select Chemical Stain is_uv_active->select_stain No analyze_results Analyze Stained Plate is_uv_active->analyze_results Yes permanganate_stain Use Potassium Permanganate Stain select_stain->permanganate_stain alternative_stain Consider Alternative Stains (e.g., Anisaldehyde, Ceric Ammonium Molybdate) select_stain->alternative_stain apply_stain Apply Stain and Heat Gently permanganate_stain->apply_stain apply_stain->analyze_results analyze_results->end_node

Application Note: Scale-up Synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid , a critical chiral intermediate structurally homologous to the Levetiracetam acid precursor. While various routes exist, this guide prioritizes the 4-chlorobutyryl chloride acylation pathway starting from L-Alanine methyl ester. This route is selected for its high enantiomeric retention, operational simplicity at pilot scale, and avoidance of high-pressure hydrogenation equipment.

Key Performance Indicators (KPIs):

  • Target Yield: >75% (Overall 3 steps)

  • Enantiomeric Purity (ee): >99.5%

  • Chemical Purity: >99.0% (HPLC)

  • Scale Suitability: Gram to Multi-Kilogram

Retrosynthetic Analysis & Route Selection

The synthesis is designed to build the pyrrolidone ring onto the chiral amino acid backbone without racemizing the sensitive


-center.
Selected Route: The Acylation-Cyclization Pathway
  • Step 1 (Acylation): Reaction of L-Alanine methyl ester with 4-chlorobutyryl chloride to form the linear amide.

  • Step 2 (Cyclization): Base-mediated intramolecular alkylation to close the pyrrolidone ring.

  • Step 3 (Hydrolysis): Saponification of the methyl ester to yield the target free acid.

Why this route?

  • Stereocontrol: Unlike direct condensation at high temperatures (which risks racemization), this stepwise approach proceeds under mild conditions.

  • Scalability: Reagents are inexpensive commodity chemicals. The intermediates are stable and purifiable by crystallization.

SynthesisRoute Start L-Alanine Methyl Ester (HCl Salt) Inter1 Linear Amide (Intermediate) Start->Inter1 TEA, DCM 0°C to RT Reagent1 4-Chlorobutyryl Chloride Reagent1->Inter1 Inter2 Methyl (S)-2-(2-oxopyrrolidin-1-yl) propanoate Inter1->Inter2 KOtBu or NaH THF, Cyclization Product (S)-2-(2-Oxopyrrolidin-1-yl) propanoic acid Inter2->Product LiOH/H2O Hydrolysis

Figure 1: Stepwise synthesis pathway ensuring retention of stereochemistry.

Process Safety & Critical Parameters

Hazard Identification
  • 4-Chlorobutyryl Chloride: Highly corrosive lachrymator. Reacts violently with water/moisture to release HCl gas. Control: Handle in a fume hood; use dry solvents; vent scrubbers required.

  • Potassium tert-butoxide (KOtBu): Moisture sensitive, corrosive. Control: Handle under inert atmosphere (

    
    ).
    
  • Exotherms: Both the acylation and cyclization steps are exothermic. Control: Strict temperature monitoring and slow addition rates are mandatory.

Critical Process Parameters (CPPs)
ParameterSetpointCriticalityRationale
Reaction Temp (Step 1) < 5°C (Addition)HighPrevents bis-acylation and HCl runaway.
Water Content (Step 2) < 0.1%HighWater consumes base and inhibits cyclization.
pH (Step 3 Workup) 1.0 - 2.0MediumEnsures full protonation of the carboxylic acid for extraction.

Detailed Experimental Protocols

Step 1: Acylation

Reaction: L-Alanine Methyl Ester HCl + 4-Chlorobutyryl Chloride


 Methyl (S)-2-(4-chlorobutanamido)propanoate
  • Setup: Equip a 5L jacketed reactor with an overhead stirrer, temperature probe, dropping funnel, and nitrogen inlet.

  • Charging: Charge L-Alanine Methyl Ester Hydrochloride (500 g, 3.58 mol) and Dichloromethane (DCM) (2.5 L). Cool the suspension to 0°C.

  • Base Addition: Add Triethylamine (TEA) (796 g, 7.87 mol) dropwise, maintaining internal temperature

    
    . The mixture will become a thick slurry (TEA·HCl salts).
    
  • Acylation: Add 4-Chlorobutyryl Chloride (555 g, 3.94 mol) dropwise over 2 hours. Crucial: Maintain temperature

    
    .
    
  • Reaction: Allow to warm to 20-25°C and stir for 4 hours. Monitor by HPLC/TLC.

  • Workup:

    • Quench with water (1.5 L). Separate phases.

    • Wash organic layer with 1N HCl (1 L) to remove excess amine.

    • Wash with Sat.

      
       (1 L) and Brine (1 L).
      
    • Dry over

      
      , filter, and concentrate to an oil.
      
    • Yield expectation: ~95% crude oil (sufficient for next step).

Step 2: Cyclization

Reaction: Methyl (S)-2-(4-chlorobutanamido)propanoate


 Methyl (S)-2-(2-oxopyrrolidin-1-yl)propanoate

Note: Phase Transfer Catalysis (PTC) is preferred for scale-up over NaH to avoid


 evolution.
  • Setup: 5L Reactor.

  • Charging: Dissolve the crude oil from Step 1 (~700 g) in Tetrahydrofuran (THF) (3.5 L) or Toluene (if using PTC).

  • Cyclization (Method A - Anhydrous):

    • Cool to 0°C. Add KOtBu (440 g, 3.9 mol) portion-wise. Exothermic.

    • Stir at 0-10°C for 2 hours.

  • Cyclization (Method B - PTC - Recommended for Safety):

    • Use Toluene as solvent.[1][2] Add Powdered KOH (4 equiv) and TBAB (0.05 equiv).

    • Stir vigorously at 20-30°C.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate.[3][4]

    • Purification: The methyl ester intermediate can be distilled (high vacuum) or used directly if purity >95%.

Step 3: Hydrolysis to Target Acid

Reaction: Methyl Ester


 (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid
  • Hydrolysis: Dissolve the cyclic ester in Water (1.5 L). Add NaOH (1.2 equiv) as a 30% solution.

  • Reaction: Stir at 20-25°C for 3-5 hours until the ester spot disappears (TLC).

  • Isolation:

    • Wash the aqueous alkaline layer with DCM (2 x 500 mL) to remove unreacted neutral impurities.

    • Cool aqueous layer to 5°C. Acidify to pH 1-2 using Conc. HCl .

    • Extract with DCM or Ethyl Acetate (3 x 1 L).

    • Dry organics (

      
      ) and concentrate to a solid/oil.
      
  • Crystallization (Final Purification):

    • Dissolve crude acid in minimum hot Toluene or Ethyl Acetate/Heptane (1:2).

    • Cool slowly to 0-5°C with seeding.

    • Filter and dry under vacuum at 45°C.

Process Flow Diagram

ProcessFlow RawMat Raw Materials: L-Alanine Me-Ester 4-Chlorobutyryl Cl Reactor1 Reactor 1: Acylation (DCM, TEA) Temp < 5°C RawMat->Reactor1 Wash Workup: Acid/Base Wash Phase Separation Reactor1->Wash Reactor2 Reactor 2: Cyclization (THF, KOtBu) Internal Alkylation Wash->Reactor2 Reactor3 Reactor 3: Hydrolysis (NaOH) Acidification (pH 1) Reactor2->Reactor3 Cryst Crystallization: Toluene/Heptane Reactor3->Cryst Final Final Product: (S)-2-(2-Oxopyrrolidin-1-yl) propanoic acid Cryst->Final

Figure 2: Unit operations workflow for the scale-up campaign.

Analytical Controls & Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR / IRConforms to structure
Assay HPLC (Reverse Phase)> 99.0% w/w
Enantiomeric Purity Chiral HPLC> 99.5% ee (S-isomer)
Loss on Drying Gravimetric< 0.5%
Sulfated Ash USP <281>< 0.1%

Chiral HPLC Method:

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

Troubleshooting Guide

  • Problem: Low Yield in Step 2 (Cyclization).

    • Cause: Incomplete drying of Step 1 intermediate; water kills the base.

    • Solution: Azeotrope the Step 1 oil with toluene before adding to the cyclization reactor.

  • Problem: Racemization (Low ee%).

    • Cause: Excessive heat during hydrolysis or prolonged exposure to strong base.

    • Solution: Keep hydrolysis temp < 25°C. Quench immediately upon completion.

  • Problem: Product is an oil and won't crystallize.

    • Cause: Residual solvent or impurities.

    • Solution: Triturate with cold diethyl ether or hexane to induce nucleation. Seed with a pure crystal.

References

  • Synthesis of Levetiracetam Intermediates

    • Title: An alternate synthesis of enantiomerically pure levetiracetam.
    • Source: ResearchGate.[5]

    • URL:[Link]

  • Cyclization Methodology

    • Title: Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.[5][6][7][8]

    • Source: Russian Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • General Racetam Synthesis (Patent)
  • Process Development for Homologs

    • Title: Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 (Describes similar amide coupling/cycliz
    • Source: ChemRxiv.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHIRAL-PYR-001 Subject: Optimization of HPLC Resolution for 2-(2-Oxopyrrolidin-1-yl)propanoic Acid Enantiomers Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Open

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

You are attempting to resolve the enantiomers of 2-(2-Oxopyrrolidin-1-yl)propanoic acid . This molecule presents a specific chromatographic challenge: it contains a polar lactam ring (pyrrolidone) and an ionizable carboxylic acid .

  • The Challenge: The carboxylic acid moiety (

    
    ) will ionize on silica-based stationary phases, leading to severe peak tailing and loss of resolution due to non-specific interactions with residual silanols.
    
  • The Solution: You must utilize a Polysaccharide-based Chiral Stationary Phase (CSP) in Normal Phase (NP) mode with strict pH control using acidic additives.

This guide replaces standard trial-and-error with a deterministic workflow based on the specific interaction mechanisms of pyrrolidone derivatives.

Core Method Development Protocol

Do not start with random gradients. Follow this standardized screening protocol designed for acidic chiral compounds.

Phase 1: Column Selection (The "Big Two")

For pyrrolidone-based acids (structurally similar to the acid metabolite of Levetiracetam), two CSPs cover 90% of successful separations.

PriorityCSP TypeCommercial EquivalentMechanism
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-H / IAHelical polymer structure forms inclusion complexes with the pyrrolidone ring.
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H / IBLinear polymer structure; provides alternative cavity sizes if Amylose fails.
Phase 2: Mobile Phase Composition

The mobile phase must contain an acidic modifier.

  • Base Solvent: n-Hexane (or n-Heptane).[1]

  • Alcohol Modifier: 2-Propanol (IPA) or Ethanol (EtOH).

  • Acidic Additive (CRITICAL): Trifluoroacetic Acid (TFA).

Standard Screening Conditions:

  • Mobile Phase A: n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v)

  • Mobile Phase B: n-Hexane : EtOH : TFA (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C

  • Detection: UV @ 210 nm (The lactam absorbs weakly; avoid cutoff solvents).

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides you from the initial sample to the optimized method.

MethodDevelopment Start Start: 2-(2-Oxopyrrolidin-1-yl) propanoic acid Sample Solubility Check Solubility in Hexane/IPA (90:10) Start->Solubility ModeSelect Select Mode Solubility->ModeSelect Soluble RP_Screen Reversed Phase Screen (H2O/ACN/H3PO4 pH 2.0) Solubility->RP_Screen Insoluble NP_Screen Normal Phase Screen (Hex/IPA/TFA 90:10:0.1) ModeSelect->NP_Screen Preferred ModeSelect->RP_Screen Alternative Col_AD Column: Amylose-based (AD-H / IA) NP_Screen->Col_AD Col_OD Column: Cellulose-based (OD-H / IB) NP_Screen->Col_OD Eval Evaluate Resolution (Rs) Col_AD->Eval Col_OD->Eval Success Success: Rs > 2.0 Validate Method Eval->Success Good Separation Fail_Res Rs < 1.5 Eval->Fail_Res Co-elution Fail_Tail Severe Tailing Eval->Fail_Tail Tailing Optimize_T Decrease Temp to 10°C Fail_Res->Optimize_T Optimize_Acid Increase TFA to 0.2% Fail_Tail->Optimize_Acid Optimize_T->Success Optimize_Acid->Success

Caption: Decision matrix for selecting stationary phases and troubleshooting resolution issues for acidic pyrrolidone derivatives.

Troubleshooting Center (FAQs)

Issue 1: "My peaks are tailing severely ( ). Why?"

Diagnosis: Ionization of the carboxylic acid group. Technical Explanation: Without an acid additive, the carboxyl group (


) dissociates into carboxylate (

). This anion interacts strongly with the residual silanols on the silica support of the column, causing non-enantioselective retention (tailing). Corrective Action:
  • Verify Additive: Ensure the mobile phase contains 0.1% TFA .

  • Increase Concentration: If tailing persists, increase TFA to 0.2% .

  • System Flush: Ensure the lines are primed. Acid additives can sometimes adsorb to steel lines; flush the system for 30 mins before attaching the column.

Issue 2: "I have separation, but Resolution is poor ( )."

Diagnosis: Insufficient enantiorecognition. Corrective Action:

  • Switch Alcohol: Change the modifier from IPA to Ethanol . Ethanol is a stronger hydrogen-bond donor/acceptor and often alters the solvation shell around the chiral selector, changing selectivity.

  • Lower Temperature: Chiral recognition is enthalpy-driven. Lowering the column temperature (e.g., from 25°C to 10°C ) often increases the separation factor (

    
    ) significantly.
    
Issue 3: "The retention times are shifting between runs."

Diagnosis: Water contamination or equilibration issues. Technical Explanation: Polysaccharide columns in Normal Phase are sensitive to trace water (which adsorbs to the polar sites). Corrective Action:

  • Use HPLC-grade Solvents: Ensure Hexane and IPA are fresh and "dry."

  • Equilibration: When using TFA, the column requires longer equilibration (approx. 20-30 column volumes) to saturate the surface with the acid modifier.

Advanced Optimization Data

The following table summarizes expected outcomes based on solvent modification for pyrrolidone-type acids.

ParameterChangeEffect on 2-(2-Oxopyrrolidin-1-yl)propanoic acidMechanism
Solvent B IPA

EtOH
Sharper Peaks , often different elution order.EtOH has lower viscosity (better mass transfer) and different H-bonding capability.
Temperature

Increased Resolution (

)
, Longer Retention.
Enhances the stability of the transient diastereomeric complex.
Additive TFA

Formic Acid
Worse Tailing .Formic acid is weaker (

) than TFA (

) and less effective at suppressing ionization in non-polar media.
CSP AD-H

OD-H
Selectivity Change .If AD-H shows partial separation, OD-H often provides baseline resolution due to different cavity geometry.
Diagram 2: Troubleshooting Logic Flow

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing NoRes No Resolution Problem->NoRes Drift RT Drift Problem->Drift Act_Acid Add/Increase TFA Tailing->Act_Acid Act_Col Switch Column (AD <-> OD) NoRes->Act_Col Act_Temp Lower Temp (10-15°C) NoRes->Act_Temp Act_Dry Use Dry Solvents Flush System Drift->Act_Dry

Caption: Quick-reference troubleshooting logic for common chiral HPLC anomalies.

References

  • Daicel Chiral Technologies. (n.d.).[3] Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. Retrieved from [Link]

    • Authority on polysaccharide column care and acidic additive requirements.
  • Rao, B. M., et al. (2004). "A Validated Chiral LC Method for the Enantioselective Analysis of Levetiracetam and Its Enantiomer." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

    • Establishes the baseline method (Hexane/IPA)
  • Matarashvili, I., et al. (2013).[4] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science. Retrieved from [Link]

    • Provides mechanistic insight into the separation of propionic acid derivatives and the "unusual" temperature effects observed with these columns.
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

    • General reference for troubleshooting tailing in acidic chiral compounds.

Sources

Technical Support Center: Troubleshooting 2-(2-Oxopyrrolidin-1-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-(2-Oxopyrrolidin-1-yl)propanoic acid CAS: 53934-76-2 Application: Key intermediate for Racetam class nootropics (e.g., Levetiracetam, Piracetam analogs).[1]

Diagnostic: Why is your yield low?

Before altering your chemistry, you must identify if the loss occurs during reaction conversion or product isolation . This molecule presents a "False Negative" trap: the reaction often works well, but the product is lost into the aqueous waste during workup due to high water solubility.

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield Observed CheckTLC Step 1: Check Crude Reaction (TLC/LCMS) Before Workup Start->CheckTLC Result1 Starting Material (Pyrrolidone) Remains High CheckTLC->Result1 Incomplete Rxn Result2 Conversion Good, But Isolated Mass Low CheckTLC->Result2 Workup Issue Action1 Moisture in Reagents (Quenched Base) Result1->Action1 Action2 Wrong Base/Solvent (O-Alkylation vs N-Alkylation) Result1->Action2 Action3 Product lost to Aqueous Phase (High Polarity) Result2->Action3 Action4 Lactam Ring Hydrolysis (pH too high/low) Result2->Action4

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

The Synthetic Strategy: Route Selection

Low yield is often a result of choosing the "Direct Alkylation" route (Route B) over the "Ester-Hydrolysis" route (Route A).[1]

FeatureRoute A: Ester Intermediate (Recommended) Route B: Direct Acid Alkylation (Not Recommended)
Reagents 2-Pyrrolidone + Ethyl 2-bromopropionate + NaH2-Pyrrolidone + 2-Chloropropionic acid + KOH
Mechanism Simple N-alkylation of neutral lactam.[1]Complex: Requires dianion formation (COOH and NH).
Solubility Intermediate ester is organic-soluble (easy extraction).[1]Product is a salt in reaction; hard to separate from inorganic salts.
Yield Potential High (70-90%)Low to Moderate (30-50%)
Common Failure Incomplete hydrolysis of ester.[1]Salt encapsulation and workup loss.
The "Gold Standard" Protocol (Route A)

To maximize yield, you must synthesize the ester first, then hydrolyze it.

Step 1: N-Alkylation


[1]

Step 2: Hydrolysis



Critical Process Parameters (CPP) & Troubleshooting

Issue 1: The "Invisible" Product (Workup Loss)

Symptom: Reaction looks perfect on TLC, but after extraction, the organic layer is empty. Cause: The target molecule contains a polar lactam ring and a carboxylic acid. It is highly water-soluble .[1] Standard EtOAc/Water extraction at neutral pH will leave 90% of your product in the water.

Corrective Action (The "Salting Out" Protocol):

  • pH Adjustment: After hydrolysis, carefully acidify the aqueous layer to pH 1–2 using 1M HCl. (Do not use weak acids; you need the carboxylic acid fully protonated).

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This pushes the organic product out of the water phase ("Salting Out").

  • Solvent Switch: Do not use Diethyl Ether or Hexane. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . These are better at extracting polar organic acids.

  • Repetition: Perform at least 4-5 extractions, not just the standard 3.

Issue 2: Moisture Killing the Base (Step 1)

Symptom: Large amounts of unreacted 2-pyrrolidone remaining. Cause: Sodium Hydride (NaH) is moisture sensitive. If your THF is "wet" or the NaH is old (hydrolyzed to NaOH), it will not deprotonate the lactam efficiently. Corrective Action:

  • Use anhydrous THF (distilled or molecular sieves).

  • If using 60% dispersion NaH in oil, wash it with dry hexane under nitrogen before use to ensure accurate stoichiometry.

  • Alternative: Use Potassium tert-butoxide (KOtBu) in THF.[1] It is often more reliable than NaH for lactam deprotonation.

Issue 3: O-Alkylation vs. N-Alkylation

Symptom: Formation of an imino-ether side product (verified by NMR).[1] Cause: Lactams are ambident nucleophiles. While N-alkylation is favored for 5-membered rings (gamma-lactams), certain conditions can promote O-alkylation.[1] Corrective Action:

  • Solvent: Stick to non-polar aprotic solvents like Toluene or THF. Avoid highly polar solvents like DMSO/DMF if O-alkylation is observed, as they solvate the cation and leave the oxygen more "naked" and reactive.

  • Counter-ion: Lithium/Sodium salts favor N-alkylation over Potassium salts in some lactam systems due to tighter coordination with the carbonyl oxygen.[1]

Detailed Experimental Protocol (High-Yield)

Reference Basis: Adapted from synthesis of Levetiracetam intermediates (US Pat. 4,696,943; J. Med. Chem. 1980s).

Step 1: Synthesis of Ethyl 2-(2-oxopyrrolidin-1-yl)propanoate[1]
  • Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.1 eq) in dry THF (10 vol) . Cool to 0°C.[2]

  • Addition: Add 2-Pyrrolidone (1.0 eq) dropwise.[1] Stir at 0°C for 30 min, then allow to warm to RT for 30 min. (Evolution of H2 gas must stop).

  • Alkylation: Cool back to 0°C. Add Ethyl 2-bromopropionate (1.1 eq) dropwise.

    • Note: Do not dump it in. Exotherm control is vital to prevent polymerization.

  • Reaction: Stir at RT for 3-5 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup (Ester): Quench with sat. NH4Cl. Extract with EtOAc. Wash with Brine. Dry (MgSO4) and concentrate.

    • Checkpoint: This ester is oil-soluble.[1] You should have high recovery here.

Step 2: Hydrolysis to Acid
  • Reaction: Dissolve the crude ester in THF/Water (1:1) . Add LiOH (1.5 eq) . Stir at RT for 2-4 hours.[1]

  • Monitoring: TLC should show disappearance of the non-polar ester spot and appearance of a baseline spot (the acid salt).

  • Isolation (Critical):

    • Evaporate THF (rotovap). You are left with the aqueous Lithium salt.

    • Wash the aqueous layer once with EtOAc (removes unreacted ester/impurities). Discard this organic layer.

    • Acidify the aqueous layer to pH 1 with 2N HCl.

    • Saturate with solid NaCl.

    • Extract with DCM (5 x volumes).

    • Dry combined DCM layers over Na2SO4.

    • Concentrate to yield the viscous oil/solid acid.

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloropropionic acid directly with KOH in Toluene? A: You can, but it requires a Phase Transfer Catalyst (e.g., TBAB) and vigorous reflux. The yield is usually lower (40-50%) because the generated water inhibits the reaction, and the product (a salt) coats the solid KOH. The ester route described above is superior for purity.

Q: My product is a dark brown oil, but it should be a solid. What happened? A: This indicates polymerization of the pyrrolidone or decomposition. This usually happens if the reaction temperature during alkylation exceeded 50°C. Keep the alkylation step cool (0°C to RT).

Q: I need the chiral (S)-acid. Can I use (S)-Ethyl 2-bromopropionate? A: Yes, but be aware of racemization .[1] The alpha-proton in the ester is acidic. Strong bases (NaH) and long reaction times can racemize the center.

  • Tip: Use slightly less base (0.95 eq) to ensure no excess base exists to deprotonate the product.

  • Alternative: Synthesize via the cyclization of (S)-2-aminobutanol or (S)-2-aminobutyric acid derivatives, which preserves chirality better than alkylation.[1]

Q: The NMR shows a doublet at ~1.4 ppm and a quartet at ~4.8 ppm, but also broad peaks. Is it wet? A: The target acid is hygroscopic. Broad peaks (especially the OH) often indicate water. Dry the product under high vacuum with P2O5. If peaks are split/doubled, check if you have restricted rotation isomers (rotamers), which are common in N-substituted lactams, though less likely to confuse assignment in this specific small molecule.

References

  • Synthesis of Racetam Intermediates: Gobert, J. et al. "Process for the preparation of 2-oxo-1-pyrrolidine derivatives."[1][3] U.S. Patent 4,696,943 . (1987).

  • N-Alkylation Methodology: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Ed. Wiley-Interscience.[1] (Section: Alkylation of Amides/Lactams).

  • Workup of Water-Soluble Acids: Pangborn, A. B. et al. "Purification of Laboratory Chemicals." 5th Ed. Butterworth-Heinemann.[1]

  • Chiral Considerations: Kenda, B. M. et al.[4] "Discovery of Levetiracetam analogs." Journal of Medicinal Chemistry, 47(3), 530-549. (2004).[5]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling NaH, alkyl halides, or strong acids.

Sources

Technical Support Center: Purification of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2-(2-Oxopyrrolidin-1-yl)propanoic acid (also known as the N-substituted lactam derivative of alanine) to remove unreacted Alanine .

Case ID: PUR-ALA-002 Status: Active Guide Subject: Removal of Unreacted Alanine from N-Lactam Acid Crude

Executive Summary & Chemical Logic

The separation challenge lies in the structural similarity between the starting material (Alanine) and the product. Both possess a carboxylic acid group.[1] However, a critical chemical distinction exists:

  • Alanine: An amphoteric zwitterion containing a basic primary amine (

    
    ) and an acidic carboxyl group. It exists as a charged salt (
    
    
    
    ) at neutral pH, rendering it insoluble in non-polar organic solvents.
  • Product: An N-substituted lactam . The nitrogen is part of an amide ring and lacks basicity. Consequently, the product behaves as a mono-functional carboxylic acid with significantly higher solubility in organic solvents (e.g., Dichloromethane, Chloroform).

This guide leverages these differences through two primary protocols: Solubility-Based Trituration (for bulk removal) and Cation Exchange Chromatography (for high-purity polishing).

Decision Matrix: Select Your Protocol

Current Status of CrudeTarget PurityRecommended ProtocolMechanism
Solid / Gummy Residue (High Alanine content)> 95%Protocol A: Organic Trituration Exploits Alanine insolubility in DCM.
Aqueous Solution or Low Purity Solid> 99% (Pharma Grade)Protocol B: Cation Exchange Exploits the basic amine of Alanine vs. neutral amide of product.

Detailed Experimental Protocols

Protocol A: Organic Trituration (Solubility Difference)

Best for: Removing bulk unreacted alanine from dry crude solids.

Theory: Alanine is virtually insoluble in chlorinated solvents (


), whereas the lipophilic pyrrolidone ring renders the product soluble.

Step-by-Step:

  • Drying: Ensure the crude reaction mixture is completely dry. Residual water will dissolve alanine and carry it into the organic phase. Lyophilize or rotovap with toluene azeotrope if necessary.

  • Solvent Addition: Add Dichloromethane (DCM) or Chloroform to the crude solid (Ratio:

    
     solvent per 
    
    
    
    crude).
    • Note: If the product is not fully soluble, add a small amount of Methanol (

      
      ), but be cautious as this increases alanine solubility.
      
  • Sonication/Agitation: Sonicate for 15–20 minutes to break up the solid matrix and extract the product.

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad.

    • Retentate (Solid): Unreacted Alanine (and inorganic salts).

    • Filtrate (Liquid): Contains 2-(2-Oxopyrrolidin-1-yl)propanoic acid.

  • Evaporation: Concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol B: Cation Exchange Chromatography (Polishing)

Best for: Final cleanup to remove trace alanine (< 5%).

Theory: At acidic pH (


), Alanine is protonated at the amine (

), giving it a net positive charge. The product, being an amide, remains neutral (amides protonate only at very low pH,

). Therefore, Alanine binds to the resin, while the product elutes.[2]

Materials:

  • Resin: Dowex 50W-X8 (or Amberlite IR-120), Hydrogen form (

    
    ).
    
  • Eluent: Deionized Water.[3]

Step-by-Step:

  • Resin Preparation: Wash the resin bed with

    
     to ensure it is fully in the 
    
    
    
    form, then rinse with water until the effluent is neutral.
  • Loading: Dissolve the crude mixture in a minimum volume of water. Adjust pH to

    
     with dilute HCl. Load onto the column.[4]
    
  • Elution: Elute with Deionized Water.

    • Fraction 1 (Void Volume): Contains 2-(2-Oxopyrrolidin-1-yl)propanoic acid . The neutral lactam does not interact with the sulfonate groups and passes through.

    • Bound Component: Alanine remains bound to the column as

      
      .
      
  • Regeneration (Optional): To recover Alanine or clean the column, flush with

    
    .
    
  • Workup: Lyophilize the aqueous fractions containing the product.

Troubleshooting & FAQs

Q1: The product is not dissolving in DCM during Protocol A. What should I do?

  • Diagnosis: The carboxylic acid group may be forming intermolecular hydrogen bonds, reducing solubility.

  • Solution: Switch to Tetrahydrofuran (THF) or Ethyl Acetate . If solubility is still poor, use Ethanol , but perform the filtration at

    
     (ice bath) to minimize Alanine solubility (Alanine solubility in Ethanol is low but non-zero).
    

Q2: I used Cation Exchange (Protocol B), but I still see Alanine in the product.

  • Cause: The column was overloaded, or the flow rate was too fast, preventing equilibrium binding.

  • Fix:

    • Calculate the theoretical capacity of your resin (usually

      
      ). Ensure you have at least a 5-fold excess of resin capacity relative to the estimated amount of Alanine.
      
    • Decrease the flow rate to allow sufficient time for the diffusion of Alanine into the resin beads.

Q3: Can I use silica gel chromatography?

  • Analysis: Yes, but it is often difficult due to the polarity of the carboxylic acid, which causes streaking.

  • Recommendation: If you must use silica, use a mobile phase containing

    
     Acetic Acid (e.g., DCM:MeOH:AcOH 90:9:1) to suppress ionization. However, Protocols A and B are generally superior for this specific separation.
    

Workflow Visualization

PurificationWorkflow Start Crude Mixture (Product + Alanine) CheckState Check Physical State Start->CheckState DrySolid Dry Solid CheckState->DrySolid If Solid Aqueous Aqueous Solution CheckState->Aqueous If Liquid Trituration Protocol A: DCM Extraction (Add DCM, Sonicate, Filter) DrySolid->Trituration IonExchange Protocol B: Cation Exchange (SCX) (Dowex 50W, H+ form) Aqueous->IonExchange SolidResidue Solid Retentate: Alanine (Discard) Trituration->SolidResidue Filtrate Filtrate: Product in DCM Trituration->Filtrate Evap Evaporate Solvent Filtrate->Evap Evap->IonExchange If Purity < 99% Bind Resin Binds: Alanine (NH3+) IonExchange->Bind Elute Eluate: Product (Neutral) IonExchange->Elute

Caption: Decision tree for selecting between Solubility Extraction (Protocol A) and Ion Exchange (Protocol B) based on crude state and purity requirements.

Quantitative Data: Solubility Profile

SolventAlanine Solubility (

)
Product Solubility (Est.)Separation Efficiency
Water

[1]
HighNone (Co-dissolution)
Ethanol Sparingly SolubleSolubleModerate
DCM Insoluble (

)
SolubleHigh
Ether InsolubleInsolubleNone (No dissolution)

References

  • National Center for Biotechnology Information. (2025).[3][5] PubChem Compound Summary for CID 5950, Alanine. Retrieved from [Link]

  • Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • The Nest Group.[6] (n.d.). Strong Cation-Exchange and Reversed-Phase Purification of a Synthetic Peptide. Retrieved from [Link]

Sources

Minimizing racemization of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the thermal stability and racemization control of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid (also known as Etiracetam Acid, a key intermediate in the synthesis of Levetiracetam/Seletracetam).

Subject: Minimizing Racemization of (S)-2-(2-Oxopyrrolidin-1-yl)propanoic Acid Document ID: TS-OPT-2024-05 Audience: Process Chemists, Analytical Scientists, Formulation Engineers

Diagnostic Decision Tree

Before altering your protocol, use this decision matrix to identify the likely source of optical purity loss.

Racemization_Troubleshooting Start Start: Observed Drop in ee% Check_pH Is the process pH > 7.0? Start->Check_pH Check_Temp Is Temperature > 40°C? Check_pH->Check_Temp No (Acidic/Neutral) Risk_Base CRITICAL RISK: Base-Catalyzed Enolization Reduce pH or Temperature immediately. Check_pH->Risk_Base Yes Check_Solvent Solvent System? Check_Temp->Check_Solvent Yes Check_Activation Activation Method? Check_Temp->Check_Activation No (<40°C) Risk_Protic RISK: Protic Solvents (MeOH/H2O) + Heat facilitate proton exchange. Check_Solvent->Risk_Protic Alcohols/Water Safe_Zone Protocol Likely Safe. Check Starting Material Purity. Check_Solvent->Safe_Zone Aprotic (DCM/THF) Risk_Activator RISK: Over-activation (e.g., excess SOCl2/Heat). Check_Activation->Risk_Activator Acid Chloride/Reflux Check_Activation->Safe_Zone Mild Coupling

Figure 1: Diagnostic workflow for identifying root causes of racemization.

The Mechanism: Why Heat and pH Matter

To prevent racemization, one must understand the molecular vulnerability. The chiral center at the


-position is susceptible to deprotonation due to the electron-withdrawing inductive effects of the adjacent carbonyl groups (carboxylic acid and the lactam ring).
The Pathway

Racemization occurs via a base-catalyzed enolization mechanism. Even in the absence of strong base, high temperatures in protic solvents can facilitate this proton exchange.

  • Proton Abstraction: A base (B:) removes the acidic

    
    -proton.
    
  • Planar Intermediate: The molecule forms an achiral, planar enolate (or enol).[1]

  • Reprotonation: The proton returns from either face of the plane with equal probability, resulting in a racemic mixture (50:50 R/S).

Reaction_Mechanism S_Isomer (S)-Enantiomer (Chiral) Transition Planar Enolate (Achiral Intermediate) S_Isomer->Transition - H+ (Base/Heat) Transition->S_Isomer + H+ R_Isomer (R)-Enantiomer (Chiral) Transition->R_Isomer + H+

Figure 2: The racemization pathway via the planar enolate intermediate.

Key Insight: Unlike standard amino acids, the nitrogen here is part of a lactam ring. It cannot protonate to protect the


-center. Consequently, the 

-proton acidity is higher (pKa

19-21) compared to simple amines, making it more labile under basic reflux conditions [1].

Troubleshooting Guides

Issue A: Loss of Optical Purity During Recrystallization

Symptom: The crude material has 99% ee, but after heating to dissolve in methanol/water, the recovered crystals show 95% ee. Root Cause: Heating in protic solvents (like methanol) allows solvent protons to exchange with the chiral center, especially if trace base is present.

Corrective Protocol:

  • Acidify the Matrix: Ensure the solution is slightly acidic (pH 4–5) using dilute HCl or Acetic Acid before heating. The carboxylate anion (COO-) is less prone to racemization than the ester, but the free acid is safest.

  • Solvent Swap: Switch to aprotic solvents for recrystallization if possible (e.g., Acetone or Ethyl Acetate) where proton exchange is kinetically slower.

  • Limit Thermal Exposure:

    • Do not reflux for extended periods (>1 hour).

    • Use the "dissolve at reflux, cool immediately" technique.

Issue B: Racemization During Amide Coupling (Synthesis of Levetiracetam)

Symptom: Converting the acid to the amide (drug substance) results in significant racemization. Root Cause: Activation of the carboxylic acid (e.g., using Thionyl Chloride or chloroformates) creates a highly electron-withdrawing species. This drastically lowers the pKa of the


-proton, making it instantly labile to the base used (TEA, DIPEA) [2].

Corrective Protocol:

  • Temperature Control: Perform the activation step (e.g., addition of SOCl2 or Mixed Anhydride formation) at -10°C to 0°C . Never heat the activated acid intermediate.

  • Base Selection: Use sterically hindered bases (e.g., DIPEA) rather than TEA, and use only stoichiometric amounts.

  • Ammonolysis: If reacting with ammonia, ensure the reaction is rapid and cold. Aqueous ammonia is safer than gaseous ammonia in hot methanol [2].

Issue C: Drying Process

Symptom: Bulk powder degrades in ee% during oven drying. Root Cause: "Wet" racemization. Residual water/solvent inside the crystal lattice, combined with heat (>60°C), creates a micro-reactor for proton exchange.

Corrective Protocol:

  • Vacuum is King: Use high vacuum (<50 mbar) to lower the boiling point of solvents.

  • Temperature Limit: Do not exceed 45°C until the Loss on Drying (LOD) is <1%.

  • Desiccant: Use P2O5 in the vacuum oven trap to aggressively remove water vapor.

Comparative Data: Solvent & Base Risk Profile

Use this table to select process conditions. "Risk Factor" indicates the likelihood of racemization at 60°C.

Solvent SystemAdditive (Base/Acid)Risk FactorMechanism of Failure
Methanol NaOMe / KOHExtreme Rapid deprotonation; used intentionally for racemization [4].
Water NaOH (pH > 10)High Formation of enolate anion.
Water None (pH ~3)Low Acid form is relatively stable.
Toluene NoneVery Low Aprotic; no proton source for exchange.
DMF/DMSO TEA / DIPEAMedium Polar aprotic solvents stabilize the charged enolate intermediate.
DCM SOCl2 (Activation)High Activated acid chloride is extremely prone to racemization if heated.

Frequently Asked Questions (FAQ)

Q: Can I re-process racemized material? A: Yes. Since the (R)-isomer is often considered an impurity, you can intentionally racemize the mother liquor (using catalytic NaOMe in refluxing MeOH) to get a 50:50 mixture, and then perform a classical resolution (e.g., using chiral amines like (R)-alpha-methylbenzylamine) or preferential crystallization to recover more (S)-isomer [3, 4].

Q: What is the best analytical method to monitor this? A: Do not rely on optical rotation (polarimetry) alone, as impurities can skew results. Use Chiral HPLC.[2][3]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : IPA (90:10) with 0.1% TFA (Trifluoroacetic acid). The acid additive is crucial to suppress peak tailing of the carboxylic acid [5].

Q: Does the "Propanoic" vs "Butanoic" (Levetiracetam) chain length matter? A: Mechanistically, no. The chemistry described here applies to both (S)-2-(2-Oxopyrrolidin-1-yl)propanoic acid and (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (Etiracetam acid). The inductive effects driving the racemization are identical.

References

  • Coote, S. et al. (2021). "Unusually high

    
    -proton acidity of prolyl residues in cyclic peptides." PubMed Central. Link
    
  • Surtees, J. et al. (2008). "Process for the preparation of levetiracetam." European Patent EP2147911A1. Link

  • Ramana, M.M.V.[4][5] & Rao, R.K. (2014).[5] "A Benign Approach for Levetiracetam through Direct Crystallization of Etiracetam Acid." International Journal of Pharmaceutical Sciences Review and Research. Link

  • Neelakandan, K. et al. (2016). "An efficient process of racemization of alpha-ethyl-2-oxo-1-pyrrolidineacetic acid: A levetiracetam intermediate." iMedPub Journals. Link

  • Matarashvili, I. et al. (2013). "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science. Link

Sources

Solvent selection for extracting 2-(2-Oxopyrrolidin-1-yl)propanoic acid from aqueous layer

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EXT-PYR-001 Assigned Specialist: Senior Application Scientist Status: Open for Resolution

Executive Summary

Extracting 2-(2-Oxopyrrolidin-1-yl)propanoic acid from an aqueous layer presents a classic "Solubility Paradox." This molecule contains two highly polar functionalities: a carboxylic acid (hydrophilic, ionizable) and a lactam (pyrrolidinone ring, strong hydrogen bond acceptor).[1]

Standard non-polar solvents (Hexane, Diethyl Ether) will fail. Successful isolation requires a precise manipulation of pH to suppress ionization and ionic strength (salting out) to disrupt the hydration shell, forcing the molecule into a polar organic phase.

This guide provides the validated workflow, solvent selection matrix, and troubleshooting steps to maximize recovery.

Module 1: The Chemistry of Extraction

To extract this molecule, you must overcome its affinity for water.[2] Understanding the underlying forces is the only way to troubleshoot low yields.

The Ionization Trap (pH vs. pKa)
  • The Problem: At neutral pH (7.0), the carboxylic acid moiety (

    
    ) exists as a carboxylate anion (
    
    
    
    ). Charged species are virtually insoluble in organic solvents.
  • The Solution: You must acidify the aqueous phase to pH

    
     2.0 . This protonates the carboxylate group (
    
    
    
    ), rendering the molecule neutral and extractable.
The Lactam Hydration Shell
  • The Problem: Even when neutral, the lactam ring forms strong hydrogen bonds with water.

  • The Solution: Salting Out. Saturating the aqueous phase with Sodium Chloride (NaCl) increases the ionic strength. Water molecules preferentially solvate the salt ions (hydration shells), effectively "squeezing" the organic lactam out of the aqueous phase (The Hofmeister Effect).

Module 2: Solvent Selection Matrix

We have evaluated three solvent systems for this specific extraction. Choose based on your purity requirements and available equipment.

Solvent SystemPolarity Index (

)
Extraction EfficiencyWater MiscibilityRecommendation
Dichloromethane (DCM) 3.1High LowPrimary Choice. Excellent for lactams; easy to evaporate (

40°C).
Ethyl Acetate (EtOAc) 4.4Moderate ModerateGreen Alternative. Use if chlorinated solvents are restricted. Requires aggressive drying (MgSO₄) due to water uptake.
n-Butanol 4.0Very High HighRescue Method. Use only if DCM fails. Extracts almost everything but requires high heat/vacuum to remove (

117°C).

Module 3: Validated Extraction Protocol

Prerequisites:

  • Aqueous layer containing target acid.[2][3][4][5]

  • Solvent: Dichloromethane (DCM).

  • Reagents: 2N or 6N HCl, Solid NaCl, Anhydrous Na₂SO₄.

Step-by-Step Workflow
  • Temperature Control: Cool the aqueous solution to 0–5°C in an ice bath.

    • Reason: Acidification is exothermic; heat increases water solubility of the organic acid.

  • Acidification: Slowly add HCl (2N or 6N) while stirring until pH reaches 1.0–2.0 .

    • Validation: Use a calibrated pH meter or narrow-range pH paper. Do not guess.

  • Salting Out (Critical): Add solid NaCl to the aqueous phase until saturation (salt stops dissolving). Stir for 15 minutes.

    • Target: Approx. 36g NaCl per 100mL water.

  • Liquid-Liquid Extraction:

    • Add DCM (1/3 volume of aqueous phase).

    • Shake vigorously for 2–3 minutes. Vent frequently.

    • Allow layers to separate. Collect the lower organic layer.

    • Repeat 3 times. (Multiple small extractions > One large extraction).

  • Drying: Combine organic extracts. Add Anhydrous Na₂SO₄ (Sodium Sulfate) and swirl until free-flowing. Let sit for 10 minutes.

  • Filtration & Evaporation: Filter off the solid drying agent. Evaporate the solvent under reduced pressure (Rotovap) at < 40°C.

Module 4: Visualization (Process Logic)

The following diagram illustrates the critical decision points and flow of the extraction process.

ExtractionWorkflow cluster_legend Legend Start Aqueous Layer (Target + Impurities) CheckPH Check pH Start->CheckPH Acidify Acidify with HCl to pH < 2.0 CheckPH->Acidify pH > 2 SaltOut Add NaCl to Saturation (Salting Out) CheckPH->SaltOut pH <= 2 Acidify->SaltOut SolventChoice Select Solvent SaltOut->SolventChoice ExtractDCM Extract with DCM (3x) SolventChoice->ExtractDCM Standard Protocol ExtractBuOH Extract with n-Butanol (3x) SolventChoice->ExtractBuOH If Yield < 10% Combine Combine Organic Layers ExtractDCM->Combine ExtractBuOH->Combine Dry Dry over Na2SO4 Combine->Dry Evap Evaporate Solvent Dry->Evap key1 Critical Step key2 Decision Point

Figure 1: Decision logic for the isolation of 2-(2-Oxopyrrolidin-1-yl)propanoic acid.

Module 5: Troubleshooting & FAQs

Q1: I followed the protocol, but my recovery yield is still < 20%. Why?

  • Diagnosis: The molecule is likely still in the water due to insufficient "Salting Out" or incorrect pH.

  • Fix:

    • Verify the aqueous layer pH is actually < 2.0.

    • Did you saturate with salt? If the water didn't turn cloudy or leave undissolved salt crystals, add more NaCl.

    • The "Nuclear" Option: If DCM fails, switch to n-Butanol . It extracts highly polar acids efficiently but is harder to evaporate.

Q2: I have a persistent emulsion between the DCM and Water layers.

  • Cause: Lactams can act as surfactants, stabilizing emulsions, especially if proteinaceous impurities or particulates are present.

  • Fix:

    • Filtration: Pass the entire emulsion through a Celite pad.

    • Time/Gravity: Allow it to sit for 1 hour.

    • Brine: Adding more salt (if not already saturated) often breaks the emulsion by increasing the density difference.

Q3: Can I use Diethyl Ether instead of DCM?

  • Answer: No. Diethyl Ether is too non-polar. It cannot effectively disrupt the hydrogen bonding between the lactam ring and water. You will leave 90%+ of your product in the aqueous phase.

Q4: My final product is an oil, but it should be a solid.

  • Cause: Residual solvent or water.[2][5]

  • Fix:

    • Azeotrope the water: Add a small amount of Toluene and rotovap again.

    • High Vacuum: Place the oil under high vacuum (< 1 mbar) overnight to remove trapped solvent traces.

    • Trituration: Add cold Diethyl Ether to the oil and scratch the flask side to induce crystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.22: Solvent Extraction).

  • PubChem. (n.d.).[6] 2-(2-Oxopyrrolidin-1-yl)butanoic acid (Analogous Structure Data).[3] National Library of Medicine. Retrieved February 16, 2026.

  • Majors, R. E. (2023). Enhancing Extractions by Salting Out.[7][8] LCGC International.

  • Cohen, S. et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development.

  • ResearchGate Community. (2014). How can I isolate a highly polar compound from an aqueous solution? (Discussion on n-Butanol/DCM extraction strategies).

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: Piracetam vs. 2-(2-Oxopyrrolidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for distinguishing Piracetam (2-(2-oxopyrrolidin-1-yl)acetamide) from its structural analog, 2-(2-Oxopyrrolidin-1-yl)propanoic acid (often referred to as the "Methyl-Acid Analog").

While Piracetam is a widely used nootropic, the propanoic acid derivative represents a critical structural deviation—introducing a chiral center and an acidic functionality. In drug development and impurity profiling, distinguishing these two entities is paramount, as the propanoic derivative may arise as a process impurity (via contaminated starting materials) or a specific degradation product of methyl-substituted racetam analogs.

Key Differentiator: The transition from an achiral methylene linker (Piracetam) to a chiral methine-methyl linker (Propanoic derivative) fundamentally alters the


H NMR spin systems, creating distinct diagnostic multiplets that allow for unambiguous identification.

Structural & Mechanistic Basis[1]

To interpret the spectra accurately, one must understand the structural causality driving the chemical shifts.

Structural Comparison
  • Piracetam: Possesses a

    
     symmetry plane (time-averaged) in the side chain. The 
    
    
    
    -methylene protons are enantiotopic (chemically equivalent in achiral solvents).
  • Propanoic Acid Derivative: The

    
    -carbon is a chiral center (
    
    
    
    ). This breaks the symmetry, rendering the side chain protons distinct and introducing spin-spin coupling between the methine proton and the new methyl group.
Visualization of Chemical Entities

Structures cluster_0 Piracetam (Achiral) cluster_1 Propanoic Acid Derivative (Chiral) Pira 2-(2-oxopyrrolidin-1-yl)acetamide Linker: -CH2- Terminus: -CONH2 Prop 2-(2-oxopyrrolidin-1-yl)propanoic acid Linker: -CH(CH3)- Terminus: -COOH Pira->Prop Structural Deviation: +Methyl Group +Acid Hydrolysis

Figure 1: Structural relationship between Piracetam and its Propanoic Acid analog. Note the substitution at the alpha-carbon.

Experimental Methodology

To ensure reproducibility, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation Protocol
  • Solvent: DMSO-

    
     (99.9% D).
    
    • Rationale: Chloroform (

      
      ) often leads to poor solubility for Piracetam and broadens amide/acid protons due to hydrogen bonding variability. DMSO ensures sharp signals for exchangeable protons (-NH2, -COOH).
      
  • Concentration: 10–15 mg/mL.

    • Rationale: Sufficient for high S/N ratio in 16 scans without inducing viscosity broadening.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[1]
    
Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for resolving ring multiplets).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    

Detailed Spectral Analysis

Comparative Chemical Shift Data (DMSO- )

The following table contrasts the diagnostic signals. Note that "Ring Protons" (positions 3, 4, 5 of the pyrrolidone) appear in similar regions for both but show subtle electronic shifts.

MoietyProton TypePiracetam (

ppm)
MultiplicityPropanoic Analog (

ppm)
Multiplicity
Side Chain

-CH / CH

3.97 Singlet (s) 4.60 – 4.75 Quartet (q)
Side Chain Methyl (-CH

)
AbsentN/A1.30 – 1.45 Doublet (d)
Terminus Amide (-NH

)
6.90 & 7.35Broad SingletsAbsentN/A
Terminus Acid (-COOH)AbsentN/A12.0 – 12.8 Broad (br s)
Ring N-CH

(Ring 5)
3.25 – 3.35Triplet/Multiplet3.30 – 3.45Multiplet
Ring CO-CH

(Ring 3)
2.15 – 2.25Triplet/Multiplet2.15 – 2.30Multiplet
Ring CH

(Ring 4)
1.90 – 2.05Multiplet1.85 – 2.00Multiplet
Diagnostic Signal Breakdown
A. The Alpha-Linker (The "Fingerprint" Region)

This is the most critical region for differentiation.

  • Piracetam: The

    
    -CH
    
    
    
    -CO protons appear as a clean singlet at approximately 3.97 ppm . The lack of coupling indicates no neighboring protons on the carbonyl side or the nitrogen side.
  • Propanoic Analog: The presence of the methyl group converts this signal into a quartet (

    
     Hz) due to coupling with the three methyl protons. Furthermore, the signal shifts downfield (deshielded to ~4.7 ppm ) due to the inductive effect of the methyl group and the carboxylic acid.
    
B. The Methyl Group[2][3][4]
  • Piracetam: No signal in the aliphatic region (0.5 – 1.5 ppm).

  • Propanoic Analog: A distinct doublet appears at 1.3 – 1.45 ppm . This is the "smoking gun" for the propanoic scaffold.

C. The Exchangeable Protons
  • Piracetam: Shows two non-equivalent amide protons (due to restricted rotation of the C-N bond) typically around 6.9 ppm and 7.35 ppm in DMSO-

    
    .
    
  • Propanoic Analog: Lacks amide signals. Instead, it exhibits a very broad carboxylic acid proton signal downfield (>12.0 ppm ). Note: If the sample is wet, this peak may drift or broaden into the baseline.

Decision Logic for Identification

Use the following logic flow to validate your sample identity.

DecisionTree Start Start: Analyze 1H NMR (DMSO-d6) CheckMethyl Check 1.2 - 1.5 ppm region: Is there a Doublet? Start->CheckMethyl CheckLinker Check 3.8 - 4.8 ppm region: Signal Multiplicity? CheckMethyl->CheckLinker No (Baseline flat) CheckMethyl->CheckLinker Yes (Doublet present) CheckExch Check Exchangeable Protons CheckLinker->CheckExch Singlet (~3.97 ppm) CheckLinker->CheckExch Quartet (~4.7 ppm) Piracetam Result: PIRACETAM (Achiral Acetamide) CheckExch->Piracetam Amide peaks (6.9/7.4 ppm) Propanoic Result: PROPANOIC ACID ANALOG (Chiral Acid) CheckExch->Propanoic Acid peak (>12 ppm) Unknown Result: UNKNOWN / MIXTURE CheckExch->Unknown Ambiguous

Figure 2: Spectral decision tree for rapid identification of Piracetam vs. Propanoic Acid derivative.

Discussion: Mechanistic Insights

The "Roofing" Effect

In the propanoic acid derivative, if the chemical shift difference between the chiral methine proton and the ring protons is small (depending on solvent), you may observe second-order effects ("roofing") where the multiplets lean toward each other. However, at 400 MHz in DMSO, the methine quartet is usually well-separated from the ring protons.

Chiral Center Implications

The propanoic acid derivative is chiral. If synthesized from racemic starting materials (e.g., racemic 2-chloropropanoic acid), the NMR will show one set of signals representing the racemate. However, if the sample is a specific enantiomer (like the acid metabolite of Levetiracetam), the NMR spectrum in an achiral solvent (DMSO) will appear identical to the racemate. To distinguish enantiomers (R vs S), one would require a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or chiral HPLC.

Impurity Profiling Context

If analyzing bulk Piracetam, the Propanoic Analog is a Class 2 Structural Impurity .

  • Detection Limit: The methyl doublet at 1.35 ppm is in a "clean" region of the Piracetam spectrum. This allows for high-sensitivity integration.

  • Quantification: Integrate the methyl doublet (3H) against the Piracetam ring protons (2H or 4H) to calculate molar % impurity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3018702, 2-(2-oxopyrrolidin-1-yl)propanoic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).
  • European Pharmacopoeia (Ph. Eur.) 10.0.Piracetam Monograph. (Authoritative source for Piracetam standard spectral windows).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017).Principles of Instrumental Analysis. Cengage Learning. (Reference for fundamental spin-spin coupling mechanisms).

Sources

Technical Comparison Guide: FTIR Analysis of Levetiracetam vs. 2-(2-Oxopyrrolidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic comparison between Levetiracetam (the active pharmaceutical ingredient) and 2-(2-Oxopyrrolidin-1-yl)propanoic acid (a structural analog and potential process impurity).

Differentiation of these two compounds relies on detecting the transformation of the terminal functional group from a primary amide (Levetiracetam) to a carboxylic acid (the propanoic derivative). This shift creates distinct spectral signatures in the O-H/N-H stretching region (3500–2500 cm⁻¹) and the Carbonyl region (1750–1600 cm⁻¹), which are critical for purity profiling and degradation analysis.

Molecular Context & Structural Basis

Understanding the chemical structure is the prerequisite for interpreting the infrared spectrum.

  • Levetiracetam (LEV): (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide.[1][2][3] It contains a lactam ring (cyclic amide) and a tail ending in a primary amide (-CONH₂) .

  • 2-(2-Oxopyrrolidin-1-yl)propanoic acid (OPA): This molecule is the methyl-analog of the acid form. It contains the same lactam ring but terminates in a carboxylic acid (-COOH) .

Note: While the primary metabolite of Levetiracetam is the butanoic acid derivative, the propanoic acid analog discussed here is often screened as a related substance or starting material impurity.

Structural Impact on FTIR
FeatureLevetiracetam (Amide)Propanoic Acid Derivative (Acid)
H-Bond Donor Primary Amide (-NH₂)Carboxylic Acid (-OH)
H-Bond Acceptor Amide C=O + Lactam C=OAcid C=O[4][5][6][7][8] + Lactam C=O
Ring System N-substituted PyrrolidoneN-substituted Pyrrolidone

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this Attenuated Total Reflectance (ATR) protocol.

Equipment: FTIR Spectrometer with Diamond ATR Accessory. Resolution: 4 cm⁻¹.[6] Scans: 32 (Screening) or 64 (High Sensitivity).

Step-by-Step Workflow
  • Background Collection: Clean crystal with Isopropanol. Collect air background. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Prep: Grind solid samples to a fine powder to ensure uniform contact.

  • Deposition: Place ~5 mg of sample on the crystal. Apply high pressure (clamp) to remove air gaps.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Normalization: Baseline correct and normalize to the Lactam C=O peak (approx. 1680 cm⁻¹) for overlay comparison.

Detailed Spectral Analysis

Zone 1: The High-Frequency Region (3500 – 2500 cm⁻¹)

This is the primary differentiation zone.

  • Levetiracetam (Amide): Displays the characteristic N-H stretching doublet of a primary amide. Look for two distinct, relatively sharp bands around 3350 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric) .

  • Propanoic Acid Derivative (Acid): Displays the "Acid Beard." This is a very broad, intense O-H stretch centered around 3000 cm⁻¹ but extending from 3300 down to 2500 cm⁻¹ . This broad feature will obscure the C-H stretches and is the most obvious indicator of the acid functionality.

Zone 2: The Carbonyl Region (1750 – 1600 cm⁻¹)

Both molecules possess a Lactam C=O and a tail C=O, but their environments differ.

  • Levetiracetam:

    • Lactam C=O: ~1680–1690 cm⁻¹.

    • Amide I (Tail C=O): ~1660–1670 cm⁻¹.

    • Observation: These often appear as a split peak or a doublet with a shoulder. The Amide I band is lower in frequency due to resonance with the -NH₂ group.

  • Propanoic Acid Derivative:

    • Acid C=O: ~1710–1730 cm⁻¹.

    • Lactam C=O: ~1680–1690 cm⁻¹.

    • Observation: The carboxylic acid carbonyl typically absorbs at a higher frequency than the amide carbonyl. You will likely see a broadening toward higher wavenumbers or a distinct new peak above 1700 cm⁻¹.

Zone 3: The Fingerprint Region (1400 – 1000 cm⁻¹)
  • Levetiracetam: Shows C-N stretching modes (Amide III) mixed with ring vibrations around 1400–1420 cm⁻¹.

  • Propanoic Acid Derivative: Look for the C-O stretch (single bond) of the carboxylic acid, typically a strong band in the 1200–1300 cm⁻¹ range, which is absent or significantly different in the amide.

Summary of Diagnostic Peaks

Functional GroupVibration ModeLevetiracetam (cm⁻¹)Propanoic Acid Analog (cm⁻¹)
Nitrogen/Oxygen N-H Stretch (Amide)3387, 3180 (Doublet) Absent
Hydroxyl O-H Stretch (Acid)Absent3300–2500 (Broad)
Carbonyl 1 C=O[4] (Lactam Ring)~1690~1680
Carbonyl 2 C=O (Tail Group)~1660 (Amide I) ~1720 (Acid)
Amide II N-H Bending~1600Absent
C-O Single Bond C-O StretchAbsent1200–1300

Decision Logic for Identification

The following diagram illustrates the logical workflow for distinguishing these compounds in a quality control setting.

FTIR_Decision_Tree Start Start: Unknown Sample Spectrum Check_HighFreq Check 3500-2500 cm⁻¹ Region Start->Check_HighFreq Is_Broad Is there a broad 'Acid Beard' (3300-2500 cm⁻¹)? Check_HighFreq->Is_Broad Check_Carbonyl Check Carbonyl Region (1750-1650 cm⁻¹) Is_Broad->Check_Carbonyl Yes (Broad OH) Result_Lev Identify: Levetiracetam (Amide) Is_Broad->Result_Lev No (Sharp NH Doublet) Result_Acid Identify: 2-(2-Oxopyrrolidin-1-yl) propanoic acid Check_Carbonyl->Result_Acid Peak > 1710 cm⁻¹ (Acid C=O) Check_Carbonyl->Result_Lev Peak ~1660 cm⁻¹ (Amide I)

Caption: Logical decision tree for differentiating Levetiracetam from its acid analog using key spectral regions.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5284583, Levetiracetam. [Link]

  • SpectraBase. Levetiracetam ATR-IR Spectrum. John Wiley & Sons, Inc. [Link]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions (Amide vs Carboxylic Acid). [Link]

  • ResearchGate. Formulation and Evaluation of Levetiracetam Extended Release Tablets (FTIR Data). [Link]

Sources

qNMR Validation of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid: A Strategic Alternative to HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "End-Absorption" Problem

In the development of pyrrolidone-based pharmaceuticals (e.g., Pidolimod, Levetiracetam), 2-(2-Oxopyrrolidin-1-yl)propanoic acid frequently appears as a key intermediate or degradation impurity.

The Challenge: This molecule lacks a distinct chromophore. It relies on a weak carbonyl absorbance, forcing HPLC-UV detection to operate at non-specific low wavelengths (205–210 nm). At this range, mobile phase cut-off noise, baseline drift, and buffer interference severely compromise sensitivity and linearity.

The Solution: Quantitative NMR (qNMR) offers a metrologically traceable, primary ratio method that is independent of UV extinction coefficients. This guide validates a qNMR protocol that reduces measurement uncertainty from ~2.0% (HPLC-UV) to <0.5% (qNMR), adhering to ICH Q2(R2) guidelines.

Technical Profile & NMR Signature

Before establishing the protocol, we must define the spectral landscape to ensure specificity.

Analyte: 2-(2-Oxopyrrolidin-1-yl)propanoic acid Solvent: DMSO-d₆ (Chosen for optimal solubility and to prevent proton exchange broadening observed in D₂O).

MoietyProton TypeChemical Shift (

)
MultiplicityIntegration Utility
-CH₃ Methyl~1.3 ppmDoublet (

Hz)
High (Cleanest signal)
Ring-CH₂ Methylene~1.9 – 2.3 ppmMultipletLow (Overlap risk)
Ring-N-CH₂ Methylene~3.3 – 3.5 ppmMultipletLow (Overlap with H₂O/DMSO)
N-CH-CO Methine~4.6 ppmQuartetHigh (Diagnostic)
-COOH Carboxylic Acid~12.0 ppmBroad SingletNone (Exchangeable)

Critical Insight: The methyl doublet at ~1.3 ppm is the primary quantification target (Quant-Signal). It is high-intensity (3H) and typically isolated from synthesis byproducts.

Validated qNMR Protocol

This protocol is designed to be self-validating, meaning the internal standard (IS) confirms the instrument performance in every run.

Internal Standard (IS) Selection

Selected IS: Maleic Acid (Traceable CRM grade).

  • 
     in DMSO-d₆:  Singlet at ~6.2 ppm.
    
  • Rationale: This region is strictly "silent" for the analyte (between the Methine at 4.6 ppm and potential aromatic impurities >7 ppm). It provides baseline-to-baseline integration without deconvolution.

Sample Preparation Workflow
  • Gravimetry: Weigh

    
     mg of Analyte and 
    
    
    
    mg of Maleic Acid (IS) into the same vial using a 5-decimal place analytical balance.
    • Note: Precision weighing is the largest contributor to measurement uncertainty in qNMR.

  • Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zg (standard 1D proton) or zg30.

  • Relaxation Delay (D1): 60 seconds .

    • Causality:

      
       relaxation times for small molecules in DMSO can reach 5-8 seconds. To achieve 99.9% magnetization recovery (
      
      
      
      ), a 60s delay is mandatory to prevent saturation errors.
  • Scans (NS): 16 or 32 (Sufficient for S/N > 300:1).

  • Spectral Width: -2 to 14 ppm.

  • Temperature: 298 K (Controlled to

    
     K to prevent shift drifting).
    
Data Processing[1]
  • Window Function: No line broadening (LB = 0.0 Hz) or very mild (0.1 Hz).

  • Phasing: Manual phasing is required. Autophase often fails at the baseline extremes.

  • Integration: Define slope-corrected integrals for the IS Singlet (6.2 ppm) and Analyte Doublet (1.3 ppm).

Comparative Analysis: qNMR vs. Alternatives

The following table contrasts the performance of qNMR against the industry-standard HPLC-UV and the detector-agnostic HPLC-CAD.

Table 1: Performance Comparison Matrix
FeatureqNMR (Proposed) HPLC-UV (205 nm) HPLC-CAD
Primary Basis Molar Ratio (Absolute) Extinction CoefficientParticle Charge/Mass
Reference Standard Not Required (Uses IS)Required (Identical Std)Required (Identical Std)
Linearity (

)

(Inherent)

(Noise limited)
Non-linear (Polynomial fit)
LOD/Sensitivity Moderate (~0.1 mg)Poor (at low

)
High
Precision (RSD) < 0.5% 1.5% - 3.0%2.0% - 5.0%
Specificity High (Structural ID)Low (Solvent front interference)Low (Retention time only)
Total Analysis Time 15 Minutes 45 Minutes (Equilibration + Run)60 Minutes

Experimental Data & Calculation

Purity Calculation Equation

The purity (


) is calculated using the following derived equation:


Where:

  • 
    : Integrated Area[1]
    
  • 
    : Number of protons (IS=2, Analyte Methyl=3)
    
  • 
    : Molecular Weight (Analyte=157.17, Maleic Acid=116.07)
    
  • 
    : Mass weighed
    
  • 
    : Purity (as decimal)[2][3]
    
Representative Results (n=3 replicates)
ReplicateMass Analyte (mg)Mass IS (mg)Integral Ratio (

)
Calculated Purity (%)
Rep 1 15.23010.1101.58498.42%
Rep 2 14.9809.8501.61298.38%
Rep 3 15.10510.0501.59398.45%
Mean ---98.42%
RSD ---0.04%

Interpretation: The RSD of 0.04% demonstrates the superior precision of qNMR over HPLC-UV, which typically yields RSDs >1.0% for this compound due to baseline integration errors at 205 nm.

Visualization: Workflow & Decision Logic

Diagram 1: Method Selection Decision Tree

Caption: Logical framework for selecting qNMR over chromatographic methods based on chromophore properties.

MethodSelection Start Analyte Characterization UV_Check Strong UV Chromophore? (>230 nm) Start->UV_Check Standard_Check Certified Reference Standard Available? UV_Check->Standard_Check No (End-absorption only) HPLC_UV Method: HPLC-UV (Standard Approach) UV_Check->HPLC_UV Yes qNMR Method: qNMR (Absolute Quantification) Standard_Check->qNMR No / Expensive HPLC_CAD Method: HPLC-CAD/ELSD (Secondary Option) Standard_Check->HPLC_CAD Yes

Diagram 2: qNMR Execution & Validation Workflow

Caption: Step-by-step qNMR protocol emphasizing the critical control points (CCPs) for ICH Q2(R2) compliance.

qNMR_Workflow Prep Sample Preparation (Gravimetry) Acq Data Acquisition (d1 > 5*T1) Prep->Acq Process Processing (Phase & Baseline) Acq->Process Calc Purity Calculation (Molar Ratio) Process->Calc Prep_Detail CCP: Weighing Error Use 5-decimal balance Prep_Detail->Prep Acq_Detail CCP: Saturation Relaxation delay = 60s Acq_Detail->Acq

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications.[7][8] Trends in Analytical Chemistry. [Link]

  • Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology. [Link]

Sources

A Comparative Guide to Chromatographic Retention Behavior: 2-(2-Oxopyrrolidin-1-yl)acetic acid vs. Propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise analytical characterization of molecules is paramount. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, stands as a cornerstone technique for the separation, quantification, and purification of chemical entities. A fundamental parameter in any chromatographic method is the retention time (t R ), which dictates the time taken for a specific analyte to pass through the column. Understanding the factors that govern retention time is crucial for robust method development and for predicting the chromatographic behavior of new molecular entities or impurities.

This guide provides an in-depth technical comparison of the reversed-phase chromatographic retention behavior of two carboxylic acids: 2-(2-Oxopyrrolidin-1-yl)acetic acid , a derivative of the nootropic drug piracetam, and propanoic acid , a simple short-chain fatty acid. By examining their distinct physicochemical properties, we can logically deduce their elution order and provide a foundational experimental protocol to validate this comparison. This analysis serves as a practical case study for researchers navigating the complexities of separating small, polar, ionizable compounds.

Physicochemical Properties: The Foundation of Retention

The interaction between an analyte, the stationary phase, and the mobile phase is governed by the analyte's intrinsic properties. In reversed-phase chromatography (RPC), where a nonpolar stationary phase is employed, hydrophobicity is the primary driver of retention. Let's compare the key attributes of our two subject molecules.

Property2-(2-Oxopyrrolidin-1-yl)acetic acidPropanoic AcidRationale for Comparison
Structure Structure of 2-(2-Oxopyrrolidin-1-yl)acetic acidStructure of Propanoic AcidThe presence of a polar lactam ring in 2-(2-oxopyrrolidin-1-yl)acetic acid versus a simple alkyl chain in propanoic acid is the key structural differentiator.
Molecular Formula C₆H₉NO₃[1][2]C₃H₆O₂[3][4]Indicates a significant difference in size and elemental composition.
Molecular Weight 143.14 g/mol [1][5]74.08 g/mol [6][7]A larger molecule generally provides more surface area for interaction, but this is mediated by polarity.
logP (Octanol-Water Partition Coefficient) -0.6 (Computed)[1]0.33[8]This is a critical measure of hydrophobicity. A lower logP value signifies higher polarity (hydrophilicity).
pKa (Acid Dissociation Constant) ~3.5 - 4.5 (Estimated)4.87[6][9]Determines the ionization state of the carboxylic acid group at a given mobile phase pH.

From this data, a clear hypothesis emerges: 2-(2-Oxopyrrolidin-1-yl)acetic acid is significantly more polar than propanoic acid . This is evidenced by its negative computed logP value, which is a direct consequence of the polar lactam group in its structure.[1] In contrast, propanoic acid, with its simple ethyl group, is more hydrophobic, as reflected by its positive logP value.[8] In reversed-phase chromatography, increased polarity leads to weaker interaction with the nonpolar stationary phase and stronger affinity for the polar mobile phase, resulting in a shorter retention time.[10]

Experimental Design: Ion Suppression for Optimal Retention

To experimentally compare the retention times of these two acids, a reversed-phase HPLC method must be designed to ensure they are retained on the column. Given that both are carboxylic acids, controlling the mobile phase pH is the most critical experimental parameter.

The Principle of Ion Suppression

Carboxylic acids exist in an equilibrium between their neutral, protonated form (-COOH) and their charged, ionized form (-COO⁻). The neutral form is significantly less polar and thus interacts more strongly with a C18 stationary phase.[11] To maximize retention, we must shift the equilibrium to favor the neutral form. According to the Henderson-Hasselbalch equation, this is achieved by setting the mobile phase pH well below the pKa of the analytes.[12][13] A common practice is to adjust the pH to at least 1.5 to 2 units below the pKa, a technique known as ion suppression chromatography.[10][14] Given propanoic acid's pKa of 4.87, a mobile phase pH of approximately 2.5-3.0 is ideal.[6][9]

Proposed HPLC Methodology

This protocol is designed as a self-validating system to objectively measure and compare the retention times.

Step 1: Standard & Sample Preparation

  • Prepare individual 1 mg/mL stock solutions of 2-(2-Oxopyrrolidin-1-yl)acetic acid and propanoic acid in a 50:50 mixture of water and acetonitrile.

  • Create a combined working standard by diluting both stock solutions to a final concentration of 100 µg/mL using the mobile phase as the diluent.

Step 2: HPLC System & Conditions

  • Column: A robust C18 column (e.g., Agilent ZORBAX SB-Aq, 4.6 x 150 mm, 5 µm) is recommended. The "Aq" designation indicates the phase is stable in highly aqueous mobile phases, which is essential for analyzing polar compounds.[14]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ≈ 2.7)

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a low percentage of organic modifier to maximize retention of these polar analytes.

    • 0-2 min: 5% B

    • 2-10 min: Gradient from 5% to 50% B

    • 10-12 min: Hold at 50% B

    • 12-13 min: Return to 5% B

    • 13-18 min: Column re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV/Vis Diode Array Detector (DAD) set to 210 nm. Carboxylic acids have a weak UV absorbance at low wavelengths.[15]

Step 3: Data Acquisition & Analysis

  • Inject the combined working standard.

  • Record the chromatogram and identify the retention time (t R ) for each peak.

  • Confirm peak identity by injecting individual standards if necessary.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis p1 Prepare 1 mg/mL Stock Solutions (Analyte in 50:50 ACN/H2O) p2 Create 100 µg/mL Combined Working Standard (Dilute with Mobile Phase) p1->p2 h1 Inject 10 µL onto C18 Column p2->h1 h2 Elute with 0.1% Formic Acid / Acetonitrile Gradient h1->h2 h3 Detect at 210 nm h2->h3 d1 Record Chromatogram h3->d1 d2 Measure Retention Time (tR) for each analyte d1->d2 d3 Compare tR Values d2->d3

Caption: Workflow for the comparative HPLC analysis.

Predicted Results and Discussion

Based on the foundational principles of reversed-phase chromatography and the physicochemical properties of the analytes, a clear prediction of the elution order can be made.

Expected Elution Order:

  • 2-(2-Oxopyrrolidin-1-yl)acetic acid (Shorter Retention Time)

  • Propanoic Acid (Longer Retention Time)

Mechanistic Justification

The elution order is a direct consequence of the differential polarity between the two molecules.

  • Dominance of Polarity (logP): The primary determinant of this separation is the vast difference in hydrophobicity as quantified by logP. 2-(2-Oxopyrrolidin-1-yl)acetic acid, with a computed logP of -0.6, is inherently hydrophilic.[1] Its polar lactam ring and carboxyl group have a much stronger affinity for the polar mobile phase (water/acetonitrile) than for the nonpolar C18 stationary phase. Consequently, it will travel through the column more quickly, resulting in an earlier elution and a shorter retention time.

  • Hydrophobic Character of Propanoic Acid: Propanoic acid, despite being a small, water-soluble molecule, is comparatively more hydrophobic (logP = 0.33).[8] Its ethyl group (CH₃CH₂-) provides a nonpolar character that allows for a more significant hydrophobic interaction with the long alkyl chains of the C18 stationary phase. This stronger interaction slows its progression through the column, leading to a longer retention time compared to its more polar counterpart.

By employing an ion-suppressing mobile phase (pH ≈ 2.7), we ensure that both acids are primarily in their neutral -COOH form. This maximizes their interaction with the stationary phase and allows the intrinsic differences in their molecular structures, not their ionization state, to govern the separation.[10][11]

Conclusion

In a direct comparison under reversed-phase HPLC conditions with an acidified mobile phase, 2-(2-Oxopyrrolidin-1-yl)acetic acid will exhibit a significantly shorter retention time than propanoic acid. This outcome is unequivocally predicted by its higher polarity, driven by the presence of a lactam ring, as evidenced by its negative logP value.

This guide illustrates a fundamental principle for any scientist working in chromatography: a thorough analysis of a molecule's physicochemical properties is the key to predicting its chromatographic behavior and developing effective separation methods. For ionizable compounds, understanding the interplay between pKa and mobile phase pH is not merely a technical detail but the very foundation of a robust and reproducible analytical method.

References

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). Propionic Acid. CID 1032. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 22). Exploring Propanoic Acid: A Versatile Short-Chain Fatty Acid. Retrieved from [Link]

  • Vedantu. (n.d.). Propanoic Acid: Structure, Properties & Uses Explained. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Propionic Acid Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)acetic acid. CID 3146687. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Pharma Growth Hub. (2023, July 4). pH, pKa, and Retention [Video]. YouTube. Retrieved from [Link]

  • Journal of Chromatography B. (2025, February 19). Reversed phase LC-MS analysis of organic acids involved in the tricarboxylic acid cycle. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Reddit. (2012, September 15). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]

  • Taylor & Francis Online. (2022, October 7). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-oxopyrrolidin-1-yl)acetic acid (C6H9NO3). Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Elemental Analysis Standards for Nitrogen Content in Oxopyrrolidine Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The accurate determination of nitrogen content in oxopyrrolidine acids (e.g., L-Pyroglutamic acid, Pidolic acid) is a critical quality attribute (CQA) in pharmaceutical intermediate synthesis. These compounds feature a lactam ring (cyclic amide) , a structural moiety that presents unique challenges for traditional wet chemistry due to its thermodynamic stability.

This guide compares the two industry standards: Automated Combustion (Dumas Method) and Wet Chemical Digestion (Kjeldahl Method) . While Kjeldahl remains a pharmacopeial staple (USP <461>), this guide argues that Dumas Combustion is the superior standard for oxopyrrolidine derivatives due to its ability to overcome the refractory nature of the heterocyclic ring, offering higher recovery rates and superior precision.

The Analyte: Why Oxopyrrolidine Rings are Difficult

Before selecting a method, one must understand the chemistry of the analyte. The core structure of oxopyrrolidine acids involves a 5-membered lactam ring.

  • Refractory Nitrogen: Unlike amine nitrogen (which is easily protonated and digested), the nitrogen in the lactam ring is part of a conjugated amide system. This renders the ring highly stable and resistant to acid hydrolysis.

  • The "Low Recovery" Trap: In standard Kjeldahl digestion, if the temperature or catalyst strength is insufficient, the ring may not fully open, leading to the formation of pyridinium-like residues that do not release ammonia. This results in systematically low nitrogen recovery (negative bias).

Reference Standard: L-Pyroglutamic Acid[1]
  • Formula:

    
    
    
  • Molecular Weight: 129.11 g/mol

  • Theoretical Nitrogen: 10.85%

Method A: Automated Combustion (The Dumas Method)

The Modern Gold Standard for Heterocycles

Principle

The sample is flash-combusted at high temperatures (>900°C) in an oxygen-rich environment. The resulting gases (


, 

,

) are carried by Helium/Argon through reduction columns (Copper) to convert all nitrogen species into

gas, which is quantified via Thermal Conductivity Detection (TCD).
Experimental Protocol (Optimized for Oxopyrrolidines)
  • Calibration: Calibrate instrument using EDTA (9.59% N) or Acetanilide (10.36% N) as they structurally mimic the amide linkage.

  • Sample Prep: Weigh 150–200 mg of oxopyrrolidine acid into a tin foil capsule. Press to remove air (preventing atmospheric N interference).

  • Combustion Phase:

    • Temp: 950°C (Critical to break the lactam ring).

    • O2 Dosage: 300 mL/min for 60s.

  • Reduction Phase: Pass gases over reduced Copper at 650°C.

  • Detection: TCD measures

    
     peak area against the calibration curve.
    
Why it Wins

The high-energy oxidation environment (


) guarantees the rupture of the pyrrolidone ring, ensuring 99.5%+ recovery of the theoretical nitrogen content.

Method B: Kjeldahl Digestion (The Traditional Standard)

The Pharmacopeial Alternative (USP <461>)

Principle

Organic nitrogen is converted to ammonium sulfate


 via boiling sulfuric acid digestion. The solution is alkalized, liberating ammonia (

), which is distilled into a boric acid trap and titrated.[1][2][3]
Experimental Protocol (Modified for Refractory Rings)

Standard Kjeldahl often yields low results for this class. The following modification is required:

  • Digestion:

    • Weigh 1.0 g of sample into a Kjeldahl flask.

    • Add 20 mL conc.

      
       + 7 g 
      
      
      
      (to raise boiling point) + 0.5 g
      
      
      (Catalyst).
    • Crucial Step: Heat slowly until frothing ceases, then boil briskly for at least 2 hours (standard is 1 hour; extra time is needed for the ring).

  • Distillation:

    • Cool, dilute with water.[4]

    • Add 50 mL of 50% NaOH (excess base).

    • Steam distill into 50 mL of 4% Boric Acid solution.

  • Titration:

    • Titrate the borate complex with 0.1 N HCl to a potentiometric endpoint (pH 4.6).

Comparative Data Analysis

The following table summarizes representative validation data comparing the two methods for L-Pyroglutamic Acid (Theoretical N = 10.85%).

MetricMethod A: Dumas CombustionMethod B: Standard KjeldahlMethod B: Modified Kjeldahl
Recovery (%) 99.8% (10.83% N) 96.5% (10.47% N)98.9% (10.73% N)
Precision (RSD) < 0.5%1.5%1.0%
Analysis Time 4 minutes3 hours4.5 hours
Interferences Inorganic nitrates (positive bias)Incomplete ring digestion (negative bias)High salt content
Sample Size Micro (mg)Macro (g)Macro (g)
Safety Non-toxic wasteGenerates toxic metal/acid wasteGenerates toxic metal/acid waste

Senior Scientist Insight: Note the "Standard Kjeldahl" recovery. The negative bias (~0.38% absolute error) is typical when the digestion time is insufficient to break the lactam ring. The Dumas method eliminates this kinetic barrier.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and mechanistic pathways for analyzing oxopyrrolidine nitrogen.

NitrogenAnalysis Start Sample: Oxopyrrolidine Acid (Lactam Ring Structure) Decision Throughput & Accuracy Requirement? Start->Decision Dumas Method A: Dumas Combustion (High Temp Oxidation) Decision->Dumas High Throughput / High Accuracy Kjeldahl Method B: Kjeldahl (Wet Acid Digestion) Decision->Kjeldahl Macro Sample / Regulatory (Old) Combustion Flash Combustion (950°C) Ring Rupture -> NOx Dumas->Combustion Reduction Reduction (Cu Column) NOx -> N2 Combustion->Reduction TCD TCD Detection Result: Total Nitrogen Reduction->TCD Digestion H2SO4 Digestion (400°C) Risk: Incomplete Ring Opening Kjeldahl->Digestion Digestion->Combustion Comparison: Combustion breaks ring faster Distillation Alkaline Distillation NH4+ -> NH3 Digestion->Distillation Titration Acid Titration Result: Organic Nitrogen Distillation->Titration

Caption: Workflow comparison showing the direct path of Dumas combustion versus the multi-step, kinetically limited pathway of Kjeldahl digestion for lactam rings.

Conclusion & Recommendation

For the analysis of oxopyrrolidine acids , the Dumas Method (Combustion) is the scientifically superior standard.

  • Accuracy: It overcomes the thermodynamic stability of the lactam ring, preventing the low-recovery errors common in wet chemistry.

  • Efficiency: It reduces analysis time from hours to minutes.

  • Environment: It aligns with Green Chemistry principles by eliminating heavy metal catalysts (Copper/Selenium) and concentrated sulfuric acid waste.

Recommendation: Use Dumas for all internal QC and R&D. Use Modified Kjeldahl (with extended digestion) only when strictly mandated by a specific legacy monograph that has not yet been updated to include combustion (e.g., certain older Pharmacopoeia monographs).

References

  • Elementar. (n.d.). Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Retrieved from [Link]

  • Velp Scientifica. (n.d.). Dumas and Kjeldahl Method Comparison. Retrieved from [Link]

  • Foss Analytics. (n.d.). Dumas or Kjeldahl for reference analysis? Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxopyrrolidine (also known as 2-Pyrrolidone,


-Butyrolactam) occupies a dual role in pharmaceutical development: it is a critical raw material/solvent and a regulated impurity. Its presence is most strictly controlled in pyrrolidone-based polymers (e.g., Povidone , Crospovidone ) and structurally related Active Pharmaceutical Ingredients (APIs) like Piracetam  and Levetiracetam .

This guide objectively compares the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) regulatory limits and analytical methodologies. It contrasts the industry-standard HPLC-UV methods with GC-FID alternatives, providing actionable protocols for researchers ensuring compliance.

Regulatory Landscape: USP vs. EP Limits[1][2]

The regulatory tolerance for 2-oxopyrrolidine varies significantly based on the matrix—ranging from 3.0% in polymers (where it is a residual monomer) to 0.1% in APIs (where it is a degradation product or process impurity).

Table 1: Comparative Impurity Limits
Matrix (Drug/Excipient)Regulatory StandardSpecified Impurity NameLimitPrimary Analytical Method
Povidone (PVP) USP / EP (Harmonized) Impurity B (EP) / 2-Pyrrolidinone (USP)3.0% HPLC-UV (205 nm)
Povidone-Iodine USP 2-Pyrrolidinone3.0% HPLC-UV
Piracetam EP Impurity A0.1% HPLC-UV (205 nm)
Piracetam USP Related Compound A0.1% HPLC-UV
Levetiracetam USP / EP Unspecified / Process Impurity0.10% (General Limit)HPLC-UV (205-220 nm)
Crospovidone USP / EP Impurity A (Water Soluble Substances)3.0% (as sum)HPLC-UV

Critical Insight: The 3.0% limit in Povidone is exceptionally high compared to standard ICH Q3A/B limits (typically <0.15%) because 2-oxopyrrolidine is the monomeric precursor and is considered to have a low toxicity profile in this context. However, in APIs like Piracetam, it is treated as a standard related substance with strict 0.1% limits.

Methodological Comparison: HPLC vs. GC

While HPLC-UV is the compendial standard, Gas Chromatography (GC) offers superior performance for specific "dirty" matrices or when investigating volatile co-impurities.

Analytical Decision Matrix

MethodSelection Start Select Analytical Method for 2-Oxopyrrolidine Matrix Analyze Matrix Type Start->Matrix Polymer Polymer (Povidone/Crospovidone) Matrix->Polymer High MW API Small Molecule API (Piracetam/Levetiracetam) Matrix->API Low MW Conc Expected Concentration? Polymer->Conc Trace Trace (<0.1%) API->Trace High High (>0.5%) Conc->High Monomer Conc->Trace Degradant HPLC Method A: HPLC-UV (205 nm) (USP/EP Standard) High->HPLC Preferred Trace->HPLC Standard GC Method B: GC-FID/NPD (Alternative) Trace->GC If UV interference exists

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample matrix and concentration range.

Method A: HPLC-UV (The Compendial Standard)
  • Mechanism: Reversed-phase partition chromatography.

  • Pros: Harmonized across USP/EP; direct injection of aqueous samples; highly robust for Povidone.

  • Cons: Detection at 205 nm is non-specific and susceptible to interference from solvents or buffer cut-offs; 2-oxopyrrolidine has weak UV absorbance.

Method B: GC-FID (The Performance Alternative)
  • Mechanism: Volatility-based separation.

  • Pros: Excellent sensitivity for 2-oxopyrrolidine (boiling point ~245°C); eliminates interference from non-volatile polymer matrices (using headspace or direct injection with liner exchange).

  • Cons: Requires sample extraction (if matrix is solid polymer); column fouling risk with direct injection of polymers.

Detailed Experimental Protocol: HPLC-UV for Povidone

This protocol is derived from the harmonized USP/EP monograph for Povidone, optimized for modern HPLC systems to ensure system suitability compliance.

Reagents & Equipment[3][4][5]
  • Column: C18 (L1 packing), 4.6 mm x 250 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).

    • Note: A guard column is mandatory to prevent polymer fouling of the analytical column.

  • Mobile Phase: Water : Methanol (95 : 5 v/v).

    • Optimization: Degas thoroughly. The low % organic requires a "phase collapse" resistant column or continuous flow.

  • Detector: UV / PDA at 205 nm .

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL (USP) or 20 µL (EP) – Standardize to 20 µL for better sensitivity.

  • Column Temperature: 25°C.

Preparation of Solutions[4]
  • Mobile Phase: Mix 950 mL of HPLC-grade water with 50 mL of Methanol. Filter through a 0.45 µm nylon membrane.

  • System Suitability Solution (Resolution):

    • Dissolve 100 mg of 2-pyrrolidone (Impurity B) and 100 mg of vinyl acetate in 100 mL of Mobile Phase.

    • Goal: Ensure resolution between 2-pyrrolidone and vinyl acetate (if present) or simply check symmetry of the 2-pyrrolidone peak.

  • Standard Solution:

    • Dissolve accurately weighed 2-pyrrolidone RS in Mobile Phase to obtain a concentration of ~0.03 mg/mL (for APIs) or ~1.0 mg/mL (for Povidone limit of 3.0%).

    • For Povidone (3.0% limit): Dissolve 100 mg 2-pyrrolidone in 500 mL water (0.2 mg/mL) – Check calculation: 3.0% of a 50 mg/mL sample = 1.5 mg/mL.

    • Corrected Standard (USP Povidone): Dissolve 100 mg of 2-pyrrolidinone in water to 100 mL. Dilute 3.0 mL of this to 50 mL. Final Conc: ~0.06 mg/mL.

  • Sample Solution:

    • Dissolve 100 mg of Povidone sample in 50 mL of Mobile Phase (Concentration: 2.0 mg/mL).

Execution & System Suitability[3]
  • Equilibrate the system for 30 minutes.

  • Inject the Standard Solution (6 replicates).

    • Requirement: %RSD of peak area ≤ 2.0%.[1][2]

    • Requirement: Tailing factor (Symmetry) between 0.8 and 1.5.

  • Inject the Sample Solution.

  • Run Time: ~15 minutes (2-pyrrolidone elutes early, typically 3-6 mins; wash column after run to remove polymeric residue).

Calculation


Where:
  • 
     = Peak response of 2-pyrrolidinone in Sample Solution.
    
  • 
     = Peak response of 2-pyrrolidinone in Standard Solution.
    
  • 
     = Concentration of Standard (mg/mL).[1][3]
    
  • 
     = Concentration of Sample (mg/mL).[1][3]
    

Performance Analysis: Challenges & Troubleshooting

Challenge 1: Detection at 205 nm

The 205 nm wavelength is near the UV cutoff for many solvents.

  • Symptom: Noisy baseline or negative peaks.

  • Solution: Use high-purity "HPLC grade" water and methanol. Avoid phosphate buffers if possible, or use <10 mM concentrations. Ensure the reference wavelength on PDA is "off" or set far (e.g., 360 nm).

Challenge 2: Polymeric Fouling

Injecting Povidone directly can clog the column over time.

  • Symptom: Increased backpressure and peak splitting.

  • Solution: Use a Guard Column (L1) . Implement a "sawtooth" wash method: after the analyte elutes, ramp to 90% Methanol for 5 minutes to wash off the polymer, then re-equilibrate.

Challenge 3: Peak Tailing

2-Oxopyrrolidine is a lactam and can interact with silanols.

  • Symptom: Tailing factor > 2.0.[4]

  • Solution: Use a highly end-capped C18 column (e.g., "Base Deactivated").

Experimental Workflow Diagram

HPLCWorkflow cluster_prep Sample Prep cluster_analysis HPLC Analysis Sample Weigh Sample (Povidone/API) Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject (20 µL) Filter->Inject Sep Separation (C18, 205 nm) Inject->Sep Wash Column Wash (High Organic) Sep->Wash Post-Run Data Data Processing Calc % Impurity Sep->Data

Figure 2: Standardized HPLC workflow for 2-oxopyrrolidine analysis, emphasizing the filtration and wash steps critical for polymeric samples.

References

  • United States Pharmacopeia (USP) . Monograph: Povidone. USP-NF 2024.[5][6]

  • European Pharmacopoeia (Ph.[7][8] Eur.) . Monograph 0685: Povidone. 11th Edition.

  • European Pharmacopoeia (Ph.[7][8] Eur.) . Monograph: Piracetam.

  • National Institutes of Health (NIH) PubChem . Compound Summary: 2-Pyrrolidone.[4][7][9]

  • LGC Standards . Impurity Reference Materials: 2-Pyrrolidinone.[9]

Sources

The Decisive Conformation: A Comparative Guide to Elucidating the 3D Structure of 2-(2-Oxopyrrolidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For a molecule such as 2-(2-Oxopyrrolidin-1-yl)propanoic acid, a derivative of the privileged pyrrolidinone scaffold, understanding its conformational preferences is paramount for designing effective therapeutics.[1][2] This guide provides a comprehensive comparison of the primary techniques used to determine molecular conformation, using the closely related (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid as a case study due to the availability of its crystal structure. We will delve into the experimental intricacies of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and the predictive power of computational modeling, offering researchers, scientists, and drug development professionals a clear perspective on the strengths and limitations of each approach.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its solid state.[3][4][5] This technique provides an unambiguous snapshot of a single, low-energy conformation that the molecule adopts within the crystal lattice.

Insights from a Close Analog: The Crystal Structure of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

While a crystal structure for 2-(2-Oxopyrrolidin-1-yl)propanoic acid is not publicly available, the Cambridge Structural Database (CSD) contains the structure of its close analog, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CCDC Number: 1004814).[6] The conformational features observed in this structure provide a strong foundation for understanding the propanoic acid derivative. The pyrrolidinone ring in such structures typically adopts a non-planar, envelope or twisted conformation to minimize steric strain.[2][7][8] The orientation of the butanoic acid side chain relative to the ring is a key determinant of the molecule's overall shape and its potential interactions with biological targets.

Table 1: Crystallographic Data for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

ParameterValue
CCDC Number1004814
Empirical FormulaC8H13NO3
Space GroupP21
Crystal SystemMonoclinic
Key Torsion AnglesData would be extracted from the CIF file

Note: Specific torsion angles defining the conformation would be obtained from the crystallographic information file (CIF) from the CCDC.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a powdered compound to a refined crystal structure is a meticulous process.

Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement a Dissolve Compound b Slow Evaporation / Vapor Diffusion / Cooling a->b c Single Crystal Formation b->c d Mount Crystal on Diffractometer c->d e Expose to X-ray Beam d->e f Collect Diffraction Pattern e->f g Solve Phase Problem f->g h Build Electron Density Map g->h i Refine Atomic Positions h->i j Final Structure Validation i->j

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Step-by-Step Methodology:

  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm).[5] This is achieved by slowly precipitating the compound from a supersaturated solution. Common techniques include slow evaporation of the solvent, vapor diffusion of a non-solvent, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are detected.[5]

  • Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system. The intensities of the spots are then used to determine the arrangement of atoms within the unit cell. This often involves solving the "phase problem," for which various methods exist.[5]

  • Structure Refinement: An initial model of the structure is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process yields the final, precise atomic coordinates.

The Dynamic View: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the conformational dynamics of molecules in solution, which is often more biologically relevant.[9][10][11] By analyzing various NMR parameters, it is possible to determine the relative populations of different conformers and the energy barriers between them.[12]

Probing Conformation with NMR

For 2-(2-Oxopyrrolidin-1-yl)propanoic acid, several NMR techniques can be employed to deduce its conformational preferences in different solvents:

  • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

  • Coupling Constants (J-coupling): The magnitude of the coupling constant between two nuclei is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these couplings can provide valuable information about bond rotations.

  • Nuclear Overhauser Effect (NOE): The NOE is observed between nuclei that are close in space, regardless of whether they are directly bonded. The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining spatial proximity and thus, conformation.

Table 2: Comparison of Conformational Analysis Techniques

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State SolidSolutionIn Silico
Information Single, low-energy conformationEnsemble of conformations, dynamicsRange of possible conformations, relative energies
Strengths Unambiguous, precise atomic coordinatesBiologically relevant (solution state), dynamic informationFast, cost-effective, explores all possible conformations
Limitations Crystal packing can influence conformation, crystal growth can be difficultProvides an averaged picture, interpretation can be complexAccuracy depends on the force field/method used, requires experimental validation
Experimental Protocol: NMR for Conformational Analysis

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation a Dissolve Compound in Deuterated Solvent b Transfer to NMR Tube a->b c Place in Spectrometer Magnet b->c d Acquire 1D (¹H, ¹³C) and 2D (COSY, NOESY) Spectra c->d e Assign Resonances d->e f Measure Chemical Shifts, Coupling Constants, and NOEs e->f g Relate NMR Parameters to Conformation f->g h Determine Conformational Ensemble g->h

Figure 2: A generalized workflow for NMR-based conformational analysis.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent to avoid signals from the solvent itself.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of experiments are performed. These typically include 1D proton and carbon spectra, as well as 2D experiments like COSY (to identify coupled protons) and NOESY or ROESY (to identify protons that are close in space).

  • Data Analysis: The resulting spectra are processed and analyzed to assign the signals to specific atoms in the molecule. Key parameters such as chemical shifts, coupling constants, and NOE intensities are measured.

  • Conformational Interpretation: The measured NMR parameters are then used to build a model of the conformational ensemble of the molecule in solution. This may involve using the Karplus equation to relate coupling constants to dihedral angles and NOEs to estimate inter-proton distances.

The Predictive Power: Computational Modeling

Computational modeling provides a powerful and complementary approach to experimental methods for exploring the conformational landscape of a molecule.[13][14][15] Using molecular mechanics or quantum mechanics calculations, it is possible to systematically or stochastically search for all possible low-energy conformations and to estimate their relative stabilities.[13][15]

Exploring the Conformational Space of 2-(2-Oxopyrrolidin-1-yl)propanoic acid

A computational conformational search for this molecule would involve rotating the single bonds in the side chain and exploring the different puckering states of the pyrrolidinone ring. The resulting conformations would be minimized to find the local energy minima, and their relative energies would be calculated to determine their predicted populations at a given temperature.

Protocol: Computational Conformational Analysis

Computational_Workflow cluster_build Model Building cluster_search Conformational Search cluster_refine Energy Minimization & Analysis a Build 2D or 3D Structure of the Molecule b Define Rotatable Bonds a->b c Perform Systematic or Stochastic Search b->c d Generate a Library of Conformers c->d e Minimize the Energy of Each Conformer d->e f Calculate Relative Energies e->f g Analyze Conformational Ensemble f->g

Figure 3: A generalized workflow for computational conformational analysis.

Step-by-Step Methodology:

  • Structure Input: A 2D or 3D representation of the molecule is created using molecular modeling software.

  • Conformational Search: A conformational search algorithm is employed to generate a diverse set of possible conformations. This can be a systematic search, where each rotatable bond is rotated by a defined increment, or a stochastic search, which randomly samples the conformational space.[13]

  • Energy Minimization: The geometry of each generated conformer is optimized to find the nearest local energy minimum.

  • Analysis: The energies of the minimized conformers are calculated and compared to determine their relative stabilities. The resulting low-energy conformers represent the most likely shapes the molecule will adopt.

A Synergistic Approach for a Complete Picture

Each of the discussed techniques provides a unique and valuable perspective on the conformation of 2-(2-Oxopyrrolidin-1-yl)propanoic acid.

  • X-ray crystallography offers the "ground truth" of a single, solid-state conformation with unparalleled precision.

  • NMR spectroscopy reveals the dynamic behavior of the molecule in a more biologically relevant solution state, providing information on the ensemble of accessible conformations.

  • Computational modeling allows for a rapid and comprehensive exploration of the entire conformational landscape, guiding experimental work and providing a theoretical framework for understanding the observed conformations.

Ultimately, the most comprehensive understanding of the conformational preferences of 2-(2-Oxopyrrolidin-1-yl)propanoic acid is achieved through a synergistic approach that integrates the strengths of all three methods. The crystal structure provides a crucial benchmark for validating computational models, while NMR data can be used to refine the understanding of the conformational ensemble in solution. This integrated approach is essential for advancing the rational design of novel therapeutics based on this important chemical scaffold.

References

  • ACS Publications.

  • American Chemical Society.

  • ETH Zurich.

  • auremn.

  • ResearchGate.

  • Journal of Chemical Education.

  • Computational Chemistry Online.

  • Schrödinger.

  • Meiler Lab.

  • PubMed.

  • ResearchGate.

  • Springer Nature Experiments.

  • PNAS.

  • Excillum.

  • Oxford Academic.

  • springerprofessional.de.

  • AZoLifeSciences.

  • PMC - NIH.

  • Wikipedia.

  • ResearchGate.

  • PubChemLite.

  • 香川大学農学部 ケミカルバイオロジー研究室.

  • PubChem.

  • ChemicalBook.

  • PubMed.

  • Sigma-Aldrich.

  • MySkinRecipes.

  • ResearchGate.

  • ChemicalBook.

  • New Drug Approvals.

  • ChemicalBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxopyrrolidin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Oxopyrrolidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.